FOY 251-d4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C17H19N3O7S |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
methanesulfonic acid;2-[4-[2,3,5,6-tetradeuterio-4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid |
InChI |
InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4)/i3D,4D,5D,6D; |
InChIキー |
JXMOPIDYHUYOED-HGSONKNXSA-N |
製品の起源 |
United States |
Foundational & Exploratory
FOY 251-d4 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of FOY 251
Introduction
FOY 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the prodrug Camostat (B1201512) mesylate.[1][2][3] The "-d4" designation in FOY 251-d4 indicates a deuterated version of the molecule, commonly used as an internal standard in quantitative mass spectrometry-based bioanalytical assays. The fundamental mechanism of action of this compound is identical to that of FOY 251. This guide provides a detailed overview of its core mechanism of action, focusing on its role as a serine protease inhibitor, with particular emphasis on its interaction with Transmembrane Protease Serine 2 (TMPRSS2).
Core Mechanism of Action: Serine Protease Inhibition
Camostat mesylate is a synthetic serine protease inhibitor.[1] Following oral administration, it is rapidly absorbed and hydrolyzed by esterases in the plasma into its active metabolite, FOY 251 (GBPA).[2][3] The primary therapeutic action of FOY 251 stems from its ability to inhibit a range of serine proteases, which are enzymes crucial to numerous physiological and pathological processes.[2][4]
The key targets of FOY 251 include:
-
Transmembrane Protease Serine 2 (TMPRSS2): A critical host cell factor for the entry of several viruses, including SARS-CoV-2.[4][5][6]
-
Trypsin: A digestive enzyme, the inhibition of which is beneficial in treating conditions like chronic pancreatitis.[2]
-
Kallikrein and Plasmin: Other serine proteases involved in inflammation and blood pressure regulation.[2]
The inhibitory action of FOY 251 is achieved through covalent binding to the active site of the serine protease. Structural studies on a related serine protease, urokinase-type plasminogen activator (uPA), revealed that the hydrolysate of camostat covalently binds to the catalytic Ser195 residue in the enzyme's active site, thereby deactivating it.[7][8] This covalent modification effectively blocks the enzyme's ability to cleave its substrates.
Inhibition of TMPRSS2 and Antiviral Activity
The most extensively studied mechanism of FOY 251 in recent years is its inhibition of TMPRSS2, particularly in the context of viral infections like COVID-19.[4][6] TMPRSS2 is essential for the proteolytic processing, or "priming," of the spike (S) protein of certain viruses, including SARS-CoV and SARS-CoV-2.[5][8] This priming step is a prerequisite for the fusion of the viral and host cell membranes, allowing the virus to enter the cell.[5][9]
By inhibiting TMPRSS2, FOY 251 prevents the cleavage of the viral S protein.[8] This action blocks the viral entry pathway at the cell surface, thus inhibiting viral replication and spread.[6][8] This mechanism makes TMPRSS2 a promising therapeutic target for antiviral drug development.[5][10]
Quantitative Data: Inhibitory Potency
The potency of Camostat mesylate and its active metabolite FOY 251 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below. It is important to note that Camostat mesylate is rapidly converted to FOY 251 under typical cell culture conditions containing serum.[11]
| Compound | Assay Type | Target/Virus | Cell Line | IC50 / EC50 | Reference |
| Camostat | Biochemical Assay | Recombinant TMPRSS2 | - | 6.2 nM | [3] |
| FOY 251 (GBPA) | Biochemical Assay | Recombinant TMPRSS2 | - | 33.3 nM | [3] |
| Camostat mesylate | Biochemical Assay | Recombinant TMPRSS2 | - | 4.2 nM | [12] |
| FOY 251 (GBPA) | Biochemical Assay | Recombinant TMPRSS2 | - | 70.3 nM | [12] |
| Camostat mesylate | Pseudovirus Entry Assay | SARS-2-S | Calu-3 | 107 nM | [11] |
| FOY 251 (GBPA) | Pseudovirus Entry Assay | SARS-2-S | Calu-3 | 178 nM | [11][13] |
| Camostat mesylate | Viral Infection Assay | SARS-CoV-2 | Calu-3 | ~1 µM | [14] |
Experimental Protocols
The following sections describe generalized methodologies for key experiments used to characterize the mechanism of action of FOY 251.
In Vitro TMPRSS2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant TMPRSS2.
Methodology:
-
Reagents and Materials: Recombinant active TMPRSS2 protease, a fluorogenic peptide substrate for TMPRSS2, assay buffer, test compounds (e.g., FOY 251), and a multi-well plate reader.
-
Procedure: a. A dilution series of the test compound is prepared in the assay buffer. b. Recombinant TMPRSS2 enzyme is added to the wells of a microplate. c. The diluted test compound is added to the wells containing the enzyme and incubated for a specified period (e.g., 1 hour). d. The fluorogenic peptide substrate is added to initiate the enzymatic reaction. e. The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity. f. The percentage of enzyme inhibition is calculated relative to a control (e.g., DMSO). g. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Cell-Based SARS-CoV-2 Pseudovirus Entry Assay
Objective: To determine the half-maximal effective concentration (EC50) of a compound for inhibiting viral entry into host cells.
Methodology:
-
Reagents and Materials: Host cells expressing TMPRSS2 and ACE2 (e.g., Calu-3 human lung epithelial cells), pseudotyped viral particles bearing the SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase), cell culture medium, test compounds, and a luminometer.
-
Procedure: a. Calu-3 cells are seeded in multi-well plates and grown to confluency. b. Cells are pre-incubated with various concentrations of the test compound (e.g., FOY 251) for a set time (e.g., 2 hours).[12] c. The pseudotyped virus is then added to the cells in the presence of the compound. d. After a period of incubation (e.g., 24-48 hours) to allow for viral entry and reporter gene expression, the cells are lysed. e. The activity of the reporter gene (e.g., luciferase) is measured using a luminometer. f. The percentage of viral entry inhibition is calculated relative to a control. g. The EC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[12][13]
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Camostat Mesilate used for? [synapse.patsnap.com]
- 5. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. regenhealthsolutions.info [regenhealthsolutions.info]
FOY-251 (GBPA): An In-Depth Technical Guide to the Active Metabolite of Camostat Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camostat (B1201512) mesylate is a serine protease inhibitor that has garnered significant attention for its therapeutic potential in various diseases, including pancreatitis and more recently, COVID-19. As a prodrug, camostat mesylate is rapidly converted in the body to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251.[1][2][3] This conversion is critical, as FOY-251 is the primary entity responsible for the pharmacological effects attributed to camostat mesylate, particularly the inhibition of the transmembrane protease, serine 2 (TMPRSS2).[1][4] This technical guide provides a comprehensive overview of FOY-251, focusing on its pharmacokinetics, the experimental protocols used to characterize its activity, and its mechanism of action.
Metabolic Pathway of Camostat Mesylate
Camostat mesylate undergoes rapid and extensive first-pass metabolism, primarily driven by carboxylesterases, to form its active metabolite, FOY-251 (GBPA).[2] In fact, the conversion is so efficient that camostat mesylate itself is often undetectable in plasma following oral administration.[1] FOY-251 is subsequently hydrolyzed by arylesterases to the inactive metabolite, 4-guanidinobenzoic acid (GBA).[2]
Quantitative Data: Pharmacokinetics of FOY-251
The pharmacokinetic profile of FOY-251 has been characterized in both human and animal studies. Below are summaries of key pharmacokinetic parameters.
Human Pharmacokinetics
A Phase I study in healthy adult volunteers provides a clear picture of the dose-dependent pharmacokinetics of FOY-251 (GBPA) and its metabolite GBA following oral administration of camostat mesylate.
| Parameter | 100 mg Camostat Mesylate | 200 mg Camostat Mesylate | 300 mg Camostat Mesylate |
| FOY-251 (GBPA) | |||
| Cmax (ng/mL) | 59.8 ± 16.7 | 120.7 ± 45.6 | 181.7 ± 54.4 |
| AUC0-t (ng·h/mL) | 88.5 ± 20.9 | 179.3 ± 46.9 | 267.5 ± 69.8 |
| Tmax (h) | 1.0 (0.5-1.5) | 1.0 (0.5-1.5) | 1.0 (0.5-1.5) |
| T1/2 (h) | 0.8 ± 0.2 | 0.8 ± 0.1 | 0.8 ± 0.1 |
| CL/F (L/h) | 1183.4 ± 256.4 | 1162.7 ± 288.7 | 1166.8 ± 276.5 |
| GBA | |||
| Cmax (ng/mL) | 120.8 ± 26.5 | 243.6 ± 58.7 | 365.8 ± 98.2 |
| AUC0-t (ng·h/mL) | 330.1 ± 66.4 | 664.9 ± 134.8 | 998.7 ± 234.5 |
| Tmax (h) | 2.0 (1.5-3.0) | 2.0 (1.5-3.0) | 2.0 (1.5-3.0) |
| T1/2 (h) | 1.5 ± 0.2 | 1.5 ± 0.2 | 1.5 ± 0.2 |
| CL/F (L/h) | 308.2 ± 60.1 | 305.5 ± 61.1 | 305.6 ± 69.8 |
Data are presented as mean ± standard deviation, except for Tmax, which is presented as median (range). Adapted from Kim et al., 2023.
Other human pharmacokinetic studies have reported a low oral bioavailability for camostat mesylate, estimated to be around 5%, and a volume of distribution for FOY-251 of approximately 22.4 liters. The terminal elimination half-life of FOY-251 has been estimated to be about 0.6 hours.
Animal Pharmacokinetics
Pharmacokinetic studies in animal models have also demonstrated the rapid conversion of camostat mesylate to FOY-251.
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) |
| Rat | 100 mg/kg | Oral | ~0.8 | ~0.5 | ~1.2 | ~0.6 |
| Dog | 5 mg/kg | IV | - | - | - | ~1.0 |
Note: The data in this table is compiled from various sources and may not be directly comparable due to differences in study design and analytical methods.
Experimental Protocols
The characterization of FOY-251's activity relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro TMPRSS2 Inhibition Assay
This assay directly measures the ability of FOY-251 to inhibit the enzymatic activity of recombinant human TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 (catalytic domain)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
FOY-251 (and Camostat mesylate as a comparator)
-
Multi-well plates (e.g., 384-well, black, non-binding)
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of FOY-251 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of FOY-251 in assay buffer to create a range of concentrations for testing.
-
In each well of the microplate, add a fixed volume of the recombinant TMPRSS2 enzyme solution.
-
Add the various concentrations of FOY-251 to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate the enzyme and inhibitor mixture for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the rate of reaction for each concentration of FOY-251.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Cell-Based SARS-CoV-2 Entry Assay (Pseudovirus)
This assay assesses the ability of FOY-251 to block the entry of SARS-CoV-2 into host cells, mediated by the viral spike protein and host cell TMPRSS2.
Materials:
-
Pseudotyped virus particles (e.g., lentiviral or VSV-based) expressing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).
-
Target host cell line (e.g., HEK293T or Calu-3) engineered to stably express the human ACE2 receptor and TMPRSS2.
-
Cell culture medium and supplements.
-
FOY-251
-
Luciferase assay reagent or fluorescence microscope/plate reader.
Protocol:
-
Seed the target cells in a multi-well plate and allow them to adhere and grow overnight.
-
Prepare serial dilutions of FOY-251 in cell culture medium.
-
Pre-treat the cells by replacing the culture medium with the medium containing the different concentrations of FOY-251. Include a vehicle control. Incubate for a specified time (e.g., 1-2 hours).
-
Infect the pre-treated cells with the SARS-CoV-2 pseudovirus at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for a period sufficient for viral entry, gene expression, and reporter protein production (e.g., 48-72 hours).
-
Quantify the reporter gene expression:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP reporter: Quantify the number of GFP-positive cells using a fluorescence microscope or a plate reader.
-
-
Normalize the reporter signal to a control (e.g., cells treated with vehicle only).
-
Plot the normalized reporter signal as a function of the FOY-251 concentration and determine the EC50 value.
Mechanism of Action: Inhibition of TMPRSS2
FOY-251 exerts its therapeutic effect by inhibiting the activity of serine proteases, with TMPRSS2 being a key target in the context of viral infections like COVID-19. TMPRSS2 is a host cell surface protease that is essential for the priming of the SARS-CoV-2 spike protein, a critical step for viral entry into the host cell.
The process begins with the binding of the SARS-CoV-2 spike protein to the ACE2 receptor on the host cell surface. Subsequently, TMPRSS2 cleaves the spike protein at the S1/S2 and S2' sites, which triggers a conformational change in the spike protein, leading to the fusion of the viral and host cell membranes and the release of the viral genome into the cytoplasm. FOY-251 acts as a competitive inhibitor of TMPRSS2, blocking its proteolytic activity and thereby preventing spike protein priming and subsequent viral entry.
Conclusion
FOY-251 is the pharmacologically active metabolite of camostat mesylate and the primary driver of its therapeutic effects. Its rapid formation and potent inhibitory activity against key proteases like TMPRSS2 make it a molecule of significant interest for drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of FOY-251 and develop novel therapeutic strategies.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of FOY 251-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of FOY 251-d4, a deuterated analog of the active metabolite of Camostat mesylate. Given the limited direct literature on the synthesis of the deuterated form, this document outlines a proposed synthetic pathway based on established methods for the non-deuterated compound.
Introduction
FOY 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of the serine protease inhibitor Camostat mesylate.[1] Camostat mesylate is a prodrug that is rapidly converted to FOY 251 in the body.[1] FOY 251 is a potent inhibitor of several serine proteases, most notably Transmembrane Protease, Serine 2 (TMPRSS2), a key enzyme involved in the entry of various viruses, including SARS-CoV-2, into host cells. The deuterated analog, this compound, is a valuable tool in pharmacokinetic and metabolic studies, allowing for more precise tracking and quantification of the compound in biological systems.
Chemical Properties
The chemical properties of FOY 251 and its prodrug Camostat mesylate are summarized in the table below. The properties of this compound are expected to be very similar to those of the non-deuterated form, with a slight increase in molecular weight due to the presence of four deuterium (B1214612) atoms.
| Property | Camostat Mesylate | FOY 251 |
| IUPAC Name | 4-[[4-[(Aminoiminomethyl)amino]benzoyl]oxy]benzeneacetic acid 2-(dimethylamino)-2-oxoethyl ester methanesulfonate | 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-benzeneacetic acid, monomethanesulfonate |
| Synonyms | FOY 305, FOY-S 980, Foipan | GBPA, 4-(4-guanidinobenzoyloxy)phenylacetic acid |
| CAS Number | 59721-29-8 | 71079-09-9 |
| Molecular Formula | C₂₀H₂₂N₄O₅·CH₃SO₃H | C₁₆H₁₅N₃O₄·CH₃SO₃H |
| Molecular Weight | 494.52 g/mol | 409.4 g/mol |
| Appearance | White to tan powder | Solid |
| Solubility | Water: ≥24 mg/mL, DMSO: 100 mM | DMF: 2 mg/mL, DMSO: 3 mg/mL |
| Purity | ≥98% (HPLC) | Not specified |
Proposed Synthesis of this compound
The overall synthesis can be envisioned as a multi-step process involving the preparation of a deuterated intermediate followed by coupling and deprotection steps.
Proposed Experimental Protocol
Step 1: Synthesis of 4-Hydroxyphenylacetic acid-d4
A potential method for the synthesis of 4-hydroxyphenylacetic acid-d4 involves the deuteration of a suitable precursor. One possible approach is the acid-catalyzed hydrolysis of benzyl (B1604629) cyanide-d4 in the presence of D₂SO₄ and D₂O.
Step 2: Synthesis of Camostat mesylate-d4 Intermediate
The deuterated 4-hydroxyphenylacetic acid-d4 can then be reacted with N,N-dimethyl-2-chloroacetamide in the presence of a base to yield the corresponding ester intermediate.
Step 3: Coupling and Deprotection to Yield Camostat mesylate-d4
The intermediate from Step 2 is then coupled with 4-guanidinobenzoic acid. This can be achieved using standard coupling reagents. Subsequent treatment with methanesulfonic acid would yield Camostat mesylate-d4.
Step 4: Hydrolysis to this compound
Finally, selective hydrolysis of the ester linkage in Camostat mesylate-d4, mimicking the in-vivo conversion, would yield the desired this compound. This can be achieved under controlled basic or acidic conditions.
Mechanism of Action and Biological Activity
FOY 251 is a competitive inhibitor of serine proteases. Its primary mechanism of action in the context of viral entry is the inhibition of TMPRSS2.
Signaling Pathway: TMPRSS2 Inhibition
The following diagram illustrates the mechanism of TMPRSS2 inhibition by FOY 251, which prevents the cleavage of the viral spike protein, a necessary step for viral fusion with the host cell membrane.
Caption: Mechanism of TMPRSS2 inhibition by FOY 251.
Quantitative Biological Data
The inhibitory activity of FOY 251 against TMPRSS2 and its effectiveness in preventing viral entry are summarized below.
| Assay | Compound | Value | Reference |
| TMPRSS2 Inhibition (IC₅₀) | FOY 251 | 33.3 nM | [1] |
| SARS-CoV-2 Pseudoparticle Entry in Calu-3 cells (EC₅₀) | FOY 251 | 178 nM | [1] |
Experimental Workflow: Synthesis and Characterization of this compound
The following diagram outlines a general workflow for the proposed synthesis and subsequent characterization of this compound.
Caption: Proposed workflow for the synthesis and analysis of this compound.
Conclusion
This compound represents an important tool for detailed pharmacokinetic and metabolic profiling of the active form of Camostat mesylate. While a definitive synthesis protocol is not publicly available, a logical synthetic route can be devised based on established chemical principles and the known synthesis of the non-deuterated compound. The potent inhibitory activity of FOY 251 against TMPRSS2 underscores its therapeutic potential and the value of its deuterated analog in advancing drug development efforts. Further research is warranted to validate the proposed synthetic pathway and to fully characterize the physicochemical and biological properties of this compound.
References
FOY 251-d4 for TMPRSS2 Inhibition Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FOY-251, the active metabolite of the serine protease inhibitor Camostat (B1201512) mesylate, for the study of Transmembrane Serine Protease 2 (TMPRSS2) inhibition. It covers the mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to researchers in virology and drug development. The deuterated form, FOY 251-d4, is discussed in the context of its critical role in bioanalytical assays.
Introduction: TMPRSS2 as a Therapeutic Target
Transmembrane Serine Protease 2 (TMPRSS2) is a cell surface protein crucial for the activation of various respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[1][2] By cleaving viral spike proteins, TMPRSS2 facilitates viral entry into host cells, making it a prime target for antiviral therapeutic strategies.[3][4]
Camostat mesylate is a clinically approved drug in Japan for treating chronic pancreatitis.[5][6] It acts as a prodrug, rapidly hydrolyzed in the bloodstream to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251.[5][7] FOY-251 is a direct and potent inhibitor of TMPRSS2 and is the primary molecule responsible for the antiviral effects observed after Camostat administration.[7][8] The deuterated isotopologue, this compound, serves as an essential tool, acting as an internal standard for accurate quantification of FOY-251 in pharmacokinetic (PK) and pharmacodynamic (PD) studies using liquid chromatography-mass spectrometry (LC-MS/MS).
Mechanism of Action
TMPRSS2-Mediated Viral Entry
The entry of viruses like SARS-CoV-2 into host cells via the TMPRSS2 pathway is a multi-step process:
-
Receptor Binding: The viral Spike (S) protein first binds to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[3][9]
-
Proteolytic Cleavage (Priming): Cell surface TMPRSS2 cleaves the S protein at the S1/S2 and S2' sites. This "priming" step is essential for activating the protein's fusogenic potential.[3][4]
-
Membrane Fusion: The activated S protein mediates the fusion of the viral envelope with the host cell membrane.[1]
-
Viral Entry: The viral genome is released into the host cell's cytoplasm, initiating infection.[3]
This pathway allows the virus to bypass the alternative, and often slower, endosomal entry route that relies on cathepsin proteases.[4][9]
Figure 1: TMPRSS2-mediated viral entry pathway.
Inhibition by FOY-251
FOY-251 inhibits TMPRSS2 through a mechanism of reversible covalent inhibition.[7][8] The process involves two distinct stages:
-
Reversible Binding: The FOY-251 molecule first binds non-covalently to the active site of the TMPRSS2 enzyme.
-
Covalent Modification: Subsequently, a covalent bond is formed between FOY-251 and the key serine residue (Ser-441) within the enzyme's catalytic site, effectively inactivating the protease.[8]
This targeted inhibition blocks the priming of the viral spike protein, thereby preventing viral entry into the host cell.
Figure 2: Mechanism of TMPRSS2 inhibition by FOY-251.
Quantitative Inhibition Data
The inhibitory potency of FOY-251 has been quantified in both biochemical and cell-based assays. It is consistently shown to be a potent inhibitor, although slightly less so than its parent compound, Camostat mesylate, in direct enzymatic assays.
| Compound | Assay Type | Target | Potency (IC₅₀ / EC₅₀) | Reference(s) |
| FOY-251 (GBPA) | Biochemical | Recombinant TMPRSS2 | 33.3 nM | [5][10] |
| FOY-251 (GBPA) | Biochemical | Recombinant TMPRSS2 | 70.3 nM | [3] |
| FOY-251 (GBPA) | Cell-based | SARS-CoV-2 Entry (Calu-3 cells) | 178 nM | [8] |
| Camostat mesylate | Biochemical | Recombinant TMPRSS2 | 6.2 nM | [5][10] |
| Camostat mesylate | Biochemical | Recombinant TMPRSS2 | 4.2 nM | [3] |
| Nafamostat | Biochemical | Recombinant TMPRSS2 | 0.27 nM | [5][10] |
IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of an inhibitor required to block 50% of the target enzyme's activity. EC₅₀ (Half-maximal effective concentration) reflects the concentration required to produce 50% of the maximum possible effect in a cell-based assay.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for TMPRSS2 Inhibition
This protocol outlines a fluorogenic assay to determine the IC₅₀ of FOY-251 against recombinant human TMPRSS2.
Materials:
-
Recombinant human TMPRSS2 enzyme
-
FOY-251 compound
-
Assay Buffer (e.g., Tris-based buffer, pH 8.0)
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-MCA
-
96-well or 384-well black assay plates
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of FOY-251 in assay buffer to create a range of concentrations for testing. Include a no-inhibitor control (vehicle, e.g., DMSO).
-
Enzyme-Inhibitor Pre-incubation: Add a fixed concentration of recombinant TMPRSS2 to each well of the assay plate. Add the diluted FOY-251 solutions to the respective wells. Incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate Boc-Gln-Ala-Arg-MCA to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately begin measuring the fluorescence intensity kinetically over 1-2 hours using a plate reader. The cleavage of the MCA group by active TMPRSS2 generates a fluorescent signal.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration. Normalize the rates relative to the no-inhibitor control (100% activity). Plot the normalized activity against the logarithm of FOY-251 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]
Figure 3: Workflow for biochemical TMPRSS2 inhibition assay.
Protocol 2: Cell-Based SARS-CoV-2 Entry Inhibition Assay
This protocol details a method to evaluate the efficacy of FOY-251 in preventing viral infection of a relevant cell line, such as the human lung epithelial cell line Calu-3.
Materials:
-
Calu-3 cells
-
Cell culture medium (e.g., MEM with FBS)
-
FOY-251 compound
-
Authentic SARS-CoV-2 or VSV-pseudotyped particles bearing the SARS-CoV-2 S protein
-
96-well cell culture plates
-
Method for quantifying viral infection (e.g., RT-qPCR for viral RNA, plaque assay, or luciferase reporter for pseudoviruses)
Methodology:
-
Cell Seeding: Seed Calu-3 cells in a 96-well plate and grow to ~50-80% confluency.
-
Inhibitor Pre-incubation: Remove the culture medium and add fresh medium containing various concentrations of FOY-251 or a vehicle control (DMSO). Pre-incubate the cells for 2 hours at 37°C.[10]
-
Viral Inoculation: Infect the cells by adding SARS-CoV-2 at a specific multiplicity of infection (MOI, e.g., 0.01).[10]
-
Incubation: Incubate for 1 hour to allow for viral entry.
-
Wash and Culture: Remove the virus-containing inoculum, wash the cells twice with PBS to remove unbound virus, and add fresh culture medium containing the corresponding concentration of FOY-251.
-
Endpoint Analysis: After a set incubation period (e.g., 24-48 hours), quantify the level of viral infection using a pre-determined method (e.g., measuring viral RNA in the supernatant via RT-qPCR).
-
Data Analysis: Normalize the infection levels to the vehicle control. Plot the percent inhibition against the logarithm of FOY-251 concentration to calculate the EC₅₀ value.
Figure 4: Workflow for cell-based viral entry inhibition assay.
Role of this compound in Pharmacokinetic (PK) Studies
Accurate measurement of drug concentration in biological matrices (e.g., plasma, tissue) is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME).
Application: this compound is used as an internal standard (IS) in bioanalytical methods like LC-MS/MS. Because it is chemically identical to FOY-251 but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes during chromatography but is distinguishable by the mass spectrometer.
Methodology:
-
Sample Preparation: A known, fixed amount of this compound (the IS) is added to all biological samples and calibration standards at the beginning of the sample preparation process.
-
Extraction: The analyte (FOY-251) and the IS are extracted from the biological matrix (e.g., via protein precipitation or liquid-liquid extraction).
-
LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. The mass spectrometer is set to monitor specific mass transitions for both FOY-251 and this compound.
-
Quantification: The concentration of FOY-251 in the unknown sample is determined by calculating the ratio of its peak area to the peak area of the known amount of this compound. This ratio is compared against a calibration curve generated from standards with known concentrations. Using an IS corrects for variability in sample handling, extraction efficiency, and instrument response, ensuring highly accurate and precise quantification.[1]
Conclusion
FOY-251 is a well-characterized inhibitor of the host protease TMPRSS2 and the key active metabolite of Camostat mesylate. Its ability to block a critical pathway for viral entry makes it an invaluable tool for virological research and a candidate for antiviral therapy. This guide provides the foundational data and protocols for its application in TMPRSS2 inhibition studies, from biochemical characterization to cell-based efficacy assays. The deuterated form, this compound, is indispensable for the rigorous bioanalysis required to advance preclinical and clinical development.
References
- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. regenhealthsolutions.info [regenhealthsolutions.info]
In Vitro Activity of FOY-251 Against Viral Proteases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of FOY-251, the active metabolite of the serine protease inhibitor camostat (B1201512) mesylate. The available scientific literature primarily focuses on the indirect antiviral activity of FOY-251 through the inhibition of the host cell protease, Transmembrane Serine Protease 2 (TMPRSS2), which is crucial for the entry of several viruses, most notably SARS-CoV-2. There is currently no significant evidence to suggest that FOY-251 directly inhibits viral proteases. Furthermore, the deuterated form, FOY 251-d4, is not prominently featured in the reviewed literature; therefore, this guide will focus on the activity of the non-deuterated compound, FOY-251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).
Quantitative Data on the Inhibitory Activity of FOY-251
The inhibitory potency of FOY-251 has been quantified in various in vitro assays. The data is summarized in the tables below for clarity and comparative analysis.
Table 1: Inhibition of Recombinant Human TMPRSS2 by FOY-251
| Compound | IC50 (nM) | Assay Type | Substrate | Source |
| FOY-251 | 33.3 | Biochemical | Not Specified | [1] |
| FOY-251 | 70.3 | Biochemical | Boc-Gln-Ala-Arg-MCA | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibition of SARS-CoV-2 Entry and Infection in Cell-Based Assays by FOY-251
| Compound | EC50 (nM) | Cell Line | Assay Type | Virus/Pseudotype | Source |
| FOY-251 | 178 | Calu-3 | Pseudotype Entry | VSV-SARS-2-S | [3][4][5] |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Mechanism of Action: Inhibition of Host Cell Protease TMPRSS2
FOY-251 exerts its antiviral effect not by targeting a viral protease directly, but by inhibiting the host's TMPRSS2 enzyme. This cellular serine protease is essential for the proteolytic processing of the spike (S) protein of certain viruses, including SARS-CoV-2. This "priming" of the S protein is a necessary step for the fusion of the viral and host cell membranes, allowing the virus to enter the cell.
FOY-251 acts as a competitive inhibitor of TMPRSS2. The mechanism involves the formation of a covalent bond with the serine residue (Ser-441) in the active site of the protease.[3] This effectively blocks the enzymatic activity of TMPRSS2, preventing the cleavage of the viral S protein and thus inhibiting viral entry into the host cell.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the in vitro evaluation of FOY-251.
Protocol 1: In Vitro Inhibition of Recombinant TMPRSS2
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of FOY-251 against recombinant human TMPRSS2.
1. Materials and Reagents:
-
Recombinant Human TMPRSS2
-
FOY-251 (test compound)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)
-
Assay Buffer (e.g., Tris-HCl with appropriate pH and additives)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
384-well assay plates
-
Fluorescence plate reader
2. Procedure:
-
Prepare a stock solution of FOY-251 in DMSO.
-
Perform serial dilutions of the FOY-251 stock solution in assay buffer to create a range of test concentrations.
-
Add a fixed amount of recombinant TMPRSS2 to each well of the 384-well plate.
-
Add the diluted FOY-251 solutions to the respective wells and incubate for a specified period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by TMPRSS2 releases a fluorophore.
-
The rate of reaction is determined from the linear phase of the fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the FOY-251 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Protocol 2: Cell-Based SARS-CoV-2 Pseudotype Entry Assay
This protocol details a cell-based assay to measure the half-maximal effective concentration (EC50) of FOY-251 in inhibiting SARS-CoV-2 spike protein-mediated viral entry.
1. Materials and Reagents:
-
Calu-3 human lung epithelial cells (or other susceptible cell lines)
-
Vesicular Stomatitis Virus (VSV) pseudotyped with SARS-CoV-2 Spike protein and expressing a reporter gene (e.g., luciferase)
-
FOY-251 (test compound)
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
DMSO for compound dilution
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
2. Procedure:
-
Seed Calu-3 cells in 96-well plates and culture until they form a confluent monolayer.
-
Prepare serial dilutions of FOY-251 in cell culture medium.
-
Pre-incubate the Calu-3 cell monolayers with the different concentrations of FOY-251 for a specified time (e.g., 2 hours) at 37°C.[2]
-
Infect the cells by adding the SARS-CoV-2 pseudotyped virus to each well.
-
Incubate the infected cells for a period that allows for viral entry and reporter gene expression (e.g., 16-24 hours).
-
Remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
The luminescence signal is proportional to the level of viral entry.
-
Calculate the percentage of inhibition for each FOY-251 concentration relative to untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the FOY-251 concentration and fit the data to a dose-response curve to determine the EC50 value.[5]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the DOT language to illustrate key processes.
Caption: SARS-CoV-2 entry pathway and the inhibitory action of FOY-251.
Caption: Generalized workflow for an in vitro protease inhibition assay.
References
- 1. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of FOY 251 (Nafamostat)
Disclaimer: This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of FOY 251, also known as Nafamostat (B1217035). It is important to note that the deuterated variant, FOY 251-d4, is primarily utilized as an internal standard in analytical methods, and extensive public data on its specific pharmacokinetic and pharmacodynamic profile as a therapeutic agent is not available. The data herein pertains to the non-deuterated parent compound, Nafamostat. Deuteration may alter the pharmacokinetic profile (e.g., metabolic rate and half-life) but is not expected to change the fundamental mechanism of action.
Introduction
Nafamostat mesilate, known by trade names such as Futhan and FUT-175, is a synthetic, broad-spectrum serine protease inhibitor.[1][2] Initially developed in Japan, it is clinically used as a short-acting anticoagulant, particularly during extracorporeal circulation procedures like hemodialysis and in the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC).[1][3][4] Its mechanism revolves around the potent inhibition of a wide array of serine proteases that are crucial in the coagulation, fibrinolysis, and inflammatory cascades.[5][6] More recently, Nafamostat has gained significant attention for its potent antiviral activity, specifically its ability to inhibit transmembrane protease, serine 2 (TMPRSS2), a host cell enzyme essential for the entry of various viruses, including SARS-CoV-2.[7][8][9]
Pharmacodynamics
The pharmacodynamic effects of Nafamostat are a direct consequence of its broad-spectrum inhibition of serine proteases.
Mechanism of Action
Nafamostat functions as a slow, tight-binding substrate, forming a reversible covalent bond with the active site of target serine proteases.[1][3] This action traps the enzyme in an acyl-enzyme intermediate form, effectively blocking its catalytic activity and preventing the cleavage of its physiological substrates.[3] This multi-target inhibition allows for its diverse therapeutic applications.[5][6]
Key Molecular Targets and Pathways
2.2.1 Coagulation Cascade Inhibition
Nafamostat exerts its anticoagulant effect by inhibiting multiple key proteases within the coagulation cascade, making it effective for regional anticoagulation where systemic effects are minimized due to its short half-life.[10][11][12]
-
Primary Targets: Thrombin (Factor IIa), Factor Xa (FXa), Factor XIIa (FXIIa), and the Tissue Factor-Factor VIIa (TF-FVIIa) complex.[1][5][10]
-
Effect: By inhibiting these factors, Nafamostat disrupts the intrinsic, extrinsic, and common pathways of coagulation, preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[1][10]
2.2.2 Anti-Inflammatory and Anti-Pancreatitis Effects
Nafamostat's efficacy in treating acute pancreatitis stems from its inhibition of pancreatic proteases and components of the kallikrein-kinin system.[5]
-
Effect: In pancreatitis, premature activation of trypsinogen (B12293085) to trypsin triggers a cascade of inflammation and tissue damage.[5] By inhibiting trypsin and kallikrein, Nafamostat mitigates this inflammatory response.[6]
2.2.3 Antiviral Activity (TMPRSS2 Inhibition)
The entry of several respiratory viruses, including SARS-CoV-2, into host cells is a multi-step process that requires priming of the viral spike (S) protein by host proteases.[8][9]
-
Effect: Nafamostat potently inhibits TMPRSS2, preventing the cleavage of the SARS-CoV-2 S protein.[13][14] This action blocks the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry.[14][15] In vitro studies show Nafamostat is a highly potent inhibitor of this process, with an EC50 in the nanomolar range.[14]
Quantitative Pharmacodynamic Data
The inhibitory potency of Nafamostat has been quantified against various proteases.
| Target Enzyme/Complex | Parameter | Value | Reference(s) |
| TMPRSS2 | EC50 | ~10 nM (in Calu-3 cells) | [14] |
| Factor Xa | IC50 | Not specified in results | [10] |
| Thrombin (Factor IIa) | IC50 | Not specified in results | [10] |
| Hepatocyte Growth Factor Activator (HGFA) | IC50 | 0.15 µM | [10] |
| Listeria monocytogenes HtrA | IC50 | 6.6 ± 0.4 µM | [16] |
| General Serine Proteases | IC50 | 0.3 - 54 µM | [16] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Pharmacokinetics
Nafamostat is characterized by rapid action and a very short half-life, primarily due to extensive and rapid metabolism.[6][17]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Nafamostat exhibits very low oral bioavailability. In rat models, oral bioavailability was found to be between 0.95% and 1.59%.[7][18] This is attributed to extensive first-pass metabolism in the gut and liver.[18] Consequently, it is administered exclusively via intravenous infusion for clinical use.[19][20]
-
Distribution: Following intravenous administration, the distribution of Nafamostat is not well characterized, but it is known to be rapidly cleared from circulation.[19]
-
Metabolism: Nafamostat is rapidly and extensively hydrolyzed by esterases present throughout the body, including hepatic carboxyesterase and long-chain acyl-CoA hydrolase in the liver cytosol.[5][21] This rapid degradation is the primary reason for its short half-life. The main metabolites are p-guanidinobenzoic acid (PGBA) and 6-amidino-2-naphthol (B1198881) (AN), which are inactive as protease inhibitors.[5][21]
-
Excretion: The inactive metabolites, PGBA and AN, are primarily excreted via the kidneys.[5]
Quantitative Pharmacokinetic Data (Rat Model)
The following data were obtained from a study in rats.
| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) | Reference(s) |
| t½ (Elimination Half-life) | 1.39 h | - | [7][22][23] |
| Tmax (Time to Peak Concentration) | - | ~1.0 h | [7][18] |
| Cmax (Peak Concentration) | - | Not specified | [7][18] |
| F (Oral Bioavailability) | - | 0.95% - 1.59% | [7][18] |
Note: The systemic half-life in humans is reported to be markedly shorter, approximately 8 minutes.[11][17]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Nafamostat's properties.
Pharmacokinetic Analysis via LC-MS/MS
This protocol outlines the method used to determine Nafamostat concentrations in rat plasma.[7][23]
Objective: To quantify Nafamostat levels in plasma to determine pharmacokinetic parameters.
Methodology:
-
Sample Preparation: Rat plasma samples are subjected to solid-phase extraction.
-
Internal Standard: A stable isotope-labeled version of the drug, such as ¹³C₆-nafamostat, is used as an internal standard to ensure accuracy.[7]
-
Chromatography: The extracted sample is injected into a liquid chromatography (LC) system to separate Nafamostat from other plasma components.
-
Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification.
-
Quantification: The lower limit of quantification achieved in rat plasma was 0.5 ng/mL.[22][23]
In Vitro Anticoagulation Assays
These assays are used to measure the effect of Nafamostat on blood clotting in vitro.[10]
Objective: To determine the effect of Nafamostat on the intrinsic, extrinsic, and common coagulation pathways.
4.2.1 Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: Measures the integrity of the intrinsic and common pathways.
-
Procedure:
-
Platelet-Poor Plasma (PPP) is incubated at 37°C.
-
Serial dilutions of Nafamostat are added to the PPP and incubated for 2 minutes.
-
An aPTT reagent is added, followed by another incubation for 3-5 minutes.
-
Clotting is initiated by adding Calcium Chloride (CaCl₂).
-
A coagulometer measures the time (in seconds) for a clot to form. The clotting time is plotted against Nafamostat concentration.[10]
-
4.2.2 Prothrombin Time (PT) Assay
-
Principle: Measures the integrity of the extrinsic and common pathways.
-
Procedure:
-
Platelet-Poor Plasma (PPP) is incubated at 37°C.
-
Serial dilutions of Nafamostat are added to the PPP and incubated for 2 minutes.
-
Clotting is initiated by adding a PT reagent (containing tissue factor).
-
A coagulometer measures the time to clot formation.[10]
-
In Vitro Antiviral (SARS-CoV-2) Infection Assay
This protocol is used to evaluate the efficacy of Nafamostat in preventing viral infection of cultured cells.[15]
Objective: To determine the concentration of Nafamostat required to inhibit SARS-CoV-2 infection of susceptible cell lines (e.g., Calu-3 human lung cells).
Methodology:
-
Cell Culture: Calu-3 cells are cultured to form a confluent monolayer.
-
Pre-treatment: Cells are pre-treated with serial dilutions of Nafamostat (e.g., 1 nM to 100 µM) for 1 hour before infection.
-
Infection: The pre-treatment medium is removed, and a SARS-CoV-2 inoculum is added at a defined multiplicity of infection (MOI). The virus is allowed to enter the cells for 30-60 minutes.
-
Post-Infection: The inoculum is removed, and fresh medium containing the same concentrations of Nafamostat is added.
-
Analysis: After a set incubation period (e.g., 24-48 hours), viral replication is quantified using methods such as quantitative PCR (qPCR) to measure viral RNA or an assay to measure viral-induced cytopathic effect (CPE).
-
EC50 Calculation: The data is used to calculate the half-maximal effective concentration (EC50), which is the drug concentration that inhibits viral infection by 50%.
Conclusion
FOY 251 (Nafamostat) is a potent, broad-spectrum serine protease inhibitor with a well-defined pharmacodynamic profile characterized by its anticoagulant, anti-inflammatory, and antiviral activities. Its mechanism of action is centered on the inhibition of key enzymes in the coagulation cascade and the host-cell protease TMPRSS2, which is critical for viral entry. The pharmacokinetic profile of Nafamostat is marked by very low oral bioavailability and a short systemic half-life due to rapid and extensive metabolism, necessitating intravenous administration. While specific data for the deuterated form, this compound, is scarce, the extensive research on the parent compound provides a robust foundation for its use in research and potential therapeutic development. Further investigation into the specific pharmacokinetic differences imparted by deuteration would be necessary to fully characterize this compound as a therapeutic agent.
References
- 1. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Nafamostat - Wikipedia [en.wikipedia.org]
- 4. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Nafamostat for treatment of COVID-19 | Doherty Website [doherty.edu.au]
- 9. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The role of nafamostat mesilate as a regional anticoagulant during extracorporeal membrane oxygenation [accjournal.org]
- 13. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacokinetic and pharmacodynamic analyses of nafamostat in ECMO patients: comparing central vein and ECMO machine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Randomised controlled trial of intravenous nafamostat mesylate in COVID pneumonitis: Phase 1b/2a experimental study to investigate safety, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [ouci.dntb.gov.ua]
- 23. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and solubility of FOY 251-d4 in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and solubility characteristics of FOY 251-d4 and its parent compounds. This compound is the deuterated form of FOY-251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which is the active metabolite of the serine protease inhibitor Camostat (B1201512) mesylate. Due to the limited availability of public data on the deuterated internal standard this compound, this guide leverages data from its non-deuterated form, FOY-251/GBPA, and the structurally similar serine protease inhibitor, Nafamostat mesylate. Understanding these properties is critical for the accurate use of this compound as an internal standard in analytical assays and for the broader development of related therapeutic agents. This document outlines known stability and solubility parameters, details standard experimental protocols for their determination, and presents relevant metabolic pathways.
Introduction
This compound is a deuterium-labeled analog of FOY-251 (GBPA), designed for use as an internal standard in mass spectrometry-based bioanalytical studies. The stability and solubility of an analytical standard are paramount, ensuring the precision, accuracy, and reproducibility of quantitative assays. Instability can lead to the underestimation of the target analyte, while poor solubility can complicate the preparation of stock and working solutions.
Camostat mesylate is a prodrug that undergoes rapid conversion by carboxylesterases to its active metabolite, FOY-251 (GBPA).[1] This active form is subsequently hydrolyzed to the inactive metabolite, 4-guanidinobenzoic acid (GBA).[1] Given this metabolic cascade, the stability of FOY-251 is inherently limited in biological matrices. A closely related compound, Nafamostat mesylate, shares structural and functional similarities and provides a valuable surrogate for understanding stability and solubility.
This guide consolidates the available data for these parent compounds to provide a robust framework for researchers working with this compound.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for preparing solutions for analytical and experimental use. The following tables summarize the available solubility data for Nafamostat mesylate and FOY-251 (GBPA).
Table 1: Quantitative Solubility of Nafamostat Mesylate
| Solvent | Concentration | Molarity (approx.) | Source |
| Water | 100 mg/mL | 185 mM | [2] |
| Water | Soluble to 100 mM | 185 mM | [1] |
| DMSO | 100 mg/mL | 185 mM | [2] |
| DMSO | Soluble to 100 mM | 185 mM | [1] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | 0.93 mM | [3] |
Table 2: Qualitative and Predicted Solubility
| Compound | Solvent / Medium | Solubility Description | Source |
| Nafamostat Mesylate | Ethanol | Insoluble | [2] |
| Deionized Water | Slightly Soluble | [4] | |
| pH 1.2 Buffer | Low Solubility | [4] | |
| pH 2.0, 4.0, 8.0 Buffers | Slightly Soluble | [4] | |
| FOY-251 (GBPA) | Water | 0.0902 mg/mL | Predicted (ALOGPS)[5] |
Stability Profile
The stability of this compound is critical for its function as an internal standard. Degradation can compromise the integrity of analytical results. The data below, derived from studies on Nafamostat mesylate, offers key insights into the potential stability characteristics of FOY-251.
Table 3: Stability of Nafamostat Mesylate in Various Media
| Medium | Condition | Stability Finding | Source |
| 0.9% NaCl Infusion Solution | Room Temperature (in light) | Stable for up to 24 hours | [6][7] |
| 5% Glucose Infusion Solution | Room Temperature (in light) | Stable for up to 24 hours | [6] |
| Extracted Plasma | Autosampler (5°C) | Degrades at a rate of 4.7 ± 0.7% per hour | [6][7] |
| Whole Blood (in Sodium Fluoride/Potassium Oxalate tubes) | 4°C | Stable for 3 hours before centrifugation | [6][7] |
| Rat Plasma (pH 1.2, 0.35% HCl) | Room Temp (24h), 5 Freeze-Thaw Cycles, -20°C (10 days) | Stable under all tested conditions | [8] |
| Rat Plasma (pH > 2.7) | Room Temperature (24h) | Significantly reduced stability | [8] |
These findings underscore the critical role of pH and temperature in maintaining the stability of these compounds. The hydrolysis of the ester linkage is a primary degradation pathway, which is significantly accelerated at neutral or alkaline pH and in the presence of esterases in biological samples.[8] For analytical purposes, acidification of plasma or serum samples is essential to inhibit enzymatic hydrolysis.[8]
Metabolic and Degradation Pathway
FOY-251 is an intermediate in the metabolic breakdown of Camostat mesylate. Understanding this pathway is crucial for interpreting its stability and pharmacokinetic profile.
Camostat mesylate is rapidly converted to the active metabolite FOY-251 by carboxylesterases.[9] FOY-251 itself has a short half-life before it is further hydrolyzed to the inactive metabolite GBA. This inherent instability in physiological conditions highlights the importance of proper sample handling to ensure accurate quantification.
Experimental Protocols
The following sections detail standardized protocols for determining the solubility and stability of a compound like this compound.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.
-
Preparation: Add an excess amount of the test compound (e.g., this compound) to a known volume of the selected solvent (e.g., water, buffer, DMSO) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Express the solubility in units such as mg/mL or molarity.
Protocol for Analytical Solution Stability Assessment
This protocol is designed to evaluate the stability of a compound in a specific solvent under defined storage conditions, which is crucial for analytical standards.
-
Solution Preparation: Prepare a stock solution of the test compound (e.g., this compound) in the solvent of interest at a known concentration.
-
Aliquoting: Dispense aliquots of the solution into multiple vials appropriate for the storage conditions (e.g., amber vials for light protection).
-
Storage: Store the vials under a matrix of conditions. This should include different temperatures (e.g., -80°C, -20°C, 4°C, room temperature) and light conditions (exposed vs. protected).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours; 7, 14, 30 days), retrieve vials from each storage condition.
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated, stability-indicating analytical method (e.g., LC-MS/MS). The initial (time 0) sample serves as the reference.
-
Evaluation: Compare the concentration at each time point to the initial concentration. The compound is typically considered stable if the concentration remains within a predefined range (e.g., 90-110%) of the initial value.
Conclusion
While specific experimental data for this compound is not widely available, a comprehensive understanding of its expected behavior can be derived from its parent compound, FOY-251 (GBPA), and the analogous molecule, Nafamostat mesylate. The available data indicates that these compounds are soluble in water and DMSO but show limited stability in biological fluids and solutions with neutral to alkaline pH due to hydrolysis. For researchers using this compound as an analytical standard, it is imperative to use fresh stock solutions, ensure solubility in the chosen solvent, and, when analyzing biological samples, to stabilize them immediately through acidification and cold storage. The protocols and data presented in this guide serve as a critical resource for ensuring the reliable and accurate use of this compound in research and development settings.
References
- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pre-Analytical Variables Influencing Stability of Blood-Based Biomarkers of Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Stability of plasma GABA at four-year follow-up in patients with primary unipolar depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatitis, an inflammatory condition of the pancreas, and its progression to chronic pancreatitis, characterized by irreversible morphological changes and functional decline, present significant challenges in gastroenterology. The pathogenesis of pancreatitis involves the premature activation of digestive enzymes within the pancreas, leading to autodigestion, inflammation, and fibrosis. A key initiating event is the intra-acinar activation of trypsinogen (B12293085) to trypsin, which then activates a cascade of other digestive proenzymes. This process triggers an inflammatory response, involving immune cells like monocytes and macrophages, and the activation of pancreatic stellate cells (PSCs), which are the primary mediators of pancreatic fibrosis.
FOY-251, the active metabolite of Camostat (B1201512) mesylate, is a serine protease inhibitor that has been clinically used in Japan for the treatment of chronic pancreatitis.[1] Camostat mesylate is rapidly converted to FOY-251 (also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid or GBPA) after oral administration.[2] FOY-251 exhibits its therapeutic effects by inhibiting trypsin and other serine proteases, thereby mitigating the initial triggers of pancreatic inflammation and the subsequent fibrotic processes. This technical guide provides an in-depth overview of the use of FOY-251-d4, a deuterated form of FOY-251 often used as an internal standard in analytical studies, for research in pancreatitis and related disorders.
Mechanism of Action
The primary mechanism of action of FOY-251 in pancreatitis is the inhibition of serine proteases, most notably trypsin.[3] By inhibiting trypsin activity, FOY-251 is thought to interrupt the cascade of premature digestive enzyme activation within the pancreas, a critical early event in the pathogenesis of pancreatitis.
Furthermore, extracellular trypsin is known to activate Protease-Activated Receptor-2 (PAR2), which is expressed on pancreatic acinar cells, ductal cells, and sensory nerves.[4][5] Activation of PAR2 is implicated in the generation of pancreatic pain and the inflammatory response.[5] By inhibiting trypsin, FOY-251 likely reduces the activation of PAR2, thereby alleviating pain and inflammation.
In addition to its direct effects on enzyme activity, research has shown that Camostat mesylate, and by extension FOY-251, attenuates pancreatic fibrosis by targeting key cellular players in the disease process: monocytes and pancreatic stellate cells (PSCs).[1]
Effects on Monocytes and Pancreatic Stellate Cells
Studies have demonstrated that Camostat mesylate inhibits the production of pro-inflammatory and pro-fibrotic mediators from monocytes and PSCs. Specifically, it has been shown to:
-
Inhibit Monocyte Activity: Reduce the production of Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α) from activated monocytes.[1]
-
Inhibit Pancreatic Stellate Cell Activity: Inhibit the proliferation of PSCs and their production of MCP-1.[1]
This inhibition of monocyte and PSC activity is a crucial component of the therapeutic effect of FOY-251 in chronic pancreatitis, as these cells are central to the perpetuation of inflammation and the deposition of extracellular matrix leading to fibrosis.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from a key preclinical study investigating the effects of Camostat mesylate in a rat model of chronic pancreatitis induced by dibutyltin (B87310) dichloride (DBTC).
Table 1: In Vivo Efficacy of Camostat Mesilate in a Rat Model of Chronic Pancreatitis
| Parameter | Control Group (DBTC only) | Camostat Mesilate-Treated Group (DBTC + CM) | Outcome | Reference |
| Pancreatic Inflammation | Severe | Significantly Inhibited | Reduced inflammatory cell infiltration | [1] |
| Pancreatic Fibrosis | Extensive | Significantly Inhibited | Attenuated deposition of fibrotic tissue | [1] |
| Cytokine Expression (e.g., TNF-α, MCP-1) | Elevated | Significantly Suppressed | Lower levels of pro-inflammatory cytokines | [1] |
Data is based on the findings reported in Gibo J, et al. Lab Invest. 2005.[1]
Table 2: In Vitro Effects of Camostat Mesilate on Monocytes and Pancreatic Stellate Cells (PSCs)
| Cell Type | Treatment | Measured Parameter | Effect of Camostat Mesilate | Reference |
| Monocytes | Lipopolysaccharide (LPS) | MCP-1 Production | Inhibition | [1] |
| Lipopolysaccharide (LPS) | TNF-α Production | Inhibition | [1] | |
| Pancreatic Stellate Cells (PSCs) | - | Proliferation | Inhibition | [1] |
| - | MCP-1 Production | Inhibition | [1] | |
| - | Procollagen alpha1 mRNA expression | No significant influence | [1] |
Data is based on the findings reported in Gibo J, et al. Lab Invest. 2005.[1]
Experimental Protocols
Dibutyltin Dichloride (DBTC)-Induced Chronic Pancreatitis in Rats
This model reliably induces chronic pancreatitis with fibrosis.
-
Animals: Male Lewis rats are typically used.
-
Induction: A single intravenous injection of DBTC (7 mg/kg body weight) is administered.
-
Treatment: A special diet containing Camostat mesilate (1 mg/g of diet) is fed to the treatment group, starting from day 7 post-DBTC injection. The control group receives a standard diet.
-
Timeline: The severity of pancreatitis and fibrosis is examined histologically and enzymologically at various time points (e.g., days 0, 7, 14, and 28).
Isolation and Culture of Rat Pancreatic Stellate Cells (PSCs)
-
Isolation: PSCs are isolated from the pancreas of male Wistar rats by in situ perfusion of the pancreas with a collagenase solution, followed by digestion and density gradient centrifugation.
-
Culture: Isolated PSCs are cultured in a suitable medium, such as Ham's F-12, supplemented with fetal bovine serum and antibiotics. Cells are passaged upon reaching confluence.
In Vitro Monocyte Activation Assay
-
Isolation: Monocytes are isolated from the spleen of a Lewis rat.
-
Activation: Monocytes are activated with lipopolysaccharide (LPS) stimulation in culture.
-
Treatment: The effect of Camostat mesilate on the production of Monocyte Chemoattractant Protein-1 (MCP-1) and Tumor Necrosis Factor-alpha (TNF-α) from the activated monocytes is examined by adding the compound to the culture medium.
-
Analysis: MCP-1 and TNF-α levels in the culture supernatant are measured using standard techniques such as ELISA.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of FOY-251 in Pancreatitis
Caption: Proposed mechanism of FOY-251 in reducing inflammation in pancreatitis.
Experimental Workflow for In Vivo Studies
References
- 1. Camostat mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PAR2: The Cornerstone of Pancreatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
The Discovery and Metabolic Journey of FOY-251: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camostat (B1201512) mesilate, a serine protease inhibitor, has a rich history of clinical use in Japan for treating chronic pancreatitis and postoperative reflux esophagitis since its approval in 1985.[1][2] Its mechanism of action, centered on the inhibition of various proteases, has led to its investigation in a multitude of other diseases. More recently, with the emergence of the COVID-19 pandemic, Camostat mesilate garnered significant global attention for its potential to inhibit the host cell serine protease TMPRSS2, a critical enzyme for the entry of SARS-CoV-2 into human cells.[1][3][4]
However, the therapeutic activity of Camostat mesilate is not directly attributable to the parent drug itself. Instead, it serves as a prodrug that is rapidly metabolized in the body to its active form, FOY-251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA).[3][4][5] This technical guide provides a comprehensive overview of the discovery, history, and metabolism of FOY-251, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
The Genesis of a Metabolite: Discovery and History
The research and development of Camostat mesilate, and by extension the understanding of its metabolite FOY-251, laid the groundwork for its clinical applications. The recognition that FOY-251 is the primary driver of TMPRSS2 inhibition in vivo has been fundamental to the modeling and clinical studies investigating its efficacy against SARS-CoV-2.[3][7]
The Metabolic Pathway of Camostat to FOY-251
Upon oral administration, Camostat mesilate is rapidly absorbed and undergoes extensive first-pass metabolism. The parent compound is generally not detectable in plasma due to its rapid conversion.[2][3] The metabolic cascade is initiated by carboxylesterases, a family of enzymes highly expressed in the liver and intestines, which hydrolyze the ester bond in Camostat mesilate to form FOY-251 (GBPA).[4][5] FOY-251 is subsequently metabolized further to the inactive metabolite 4-guanidinobenzoic acid (GBA).[4]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ono-pharma.com [ono-pharma.com]
- 7. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of FOY-251 in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of FOY-251 (GBPA), the active metabolite of Camostat mesylate, in human plasma. The method utilizes FOY-251-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and other drug development applications. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer.
Introduction
Camostat mesylate is a serine protease inhibitor that is rapidly converted to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251, by esterases in the blood[1][2]. FOY-251 is the primary driver of the therapeutic effects of Camostat mesylate, including the inhibition of TMPRSS2, a key protease involved in the entry of coronaviruses such as SARS-CoV-2 into host cells[2][3]. Accurate quantification of FOY-251 in biological matrices is therefore crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling in preclinical and clinical studies.
LC-MS/MS is the preferred method for the bioanalysis of small molecules due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as FOY-251-d4, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby minimizing matrix effects and improving data quality. This application note provides a detailed protocol for the determination of FOY-251 in human plasma using FOY-251-d4 as an internal standard.
Signaling Pathway of Camostat Mesylate and FOY-251
Figure 1: Metabolic and signaling pathway of Camostat mesylate and its active metabolite FOY-251.
Experimental Protocols
Materials and Reagents
-
FOY-251 analytical standard
-
FOY-251-d4 internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant, e.g., EDTA-K2)
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (FOY-251-d4 in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold protein precipitation solvent (acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 20 minutes at 2500 rpm.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
| Parameter | Condition |
| LC System | A typical UHPLC system |
| Column | ACE 5 C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic with 45:55 (v/v) ratio of Mobile Phase A to Mobile Phase B[1] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Condition |
| MS System | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| FOY-251 (GBPA) | 314.2 | 145.1 | 100 |
| FOY-251-d4 (IS) | 318.2* | 145.1 | 100 |
*Note: The MRM transition for FOY-251-d4 is proposed based on the known fragmentation of FOY-251 and a presumed d4 labeling on the phenylacetic acid moiety. This transition must be confirmed experimentally by infusing a solution of the FOY-251-d4 standard into the mass spectrometer.
Experimental Workflow
Figure 2: Experimental workflow for the quantification of FOY-251 in human plasma.
Data Presentation
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal, compensated by the use of a stable isotope-labeled internal standard. |
| Recovery | Consistent and reproducible across the calibration range. |
The performance characteristics presented are typical and should be validated in individual laboratories.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and high-throughput approach for the quantification of FOY-251 in human plasma. The use of a deuterated internal standard, FOY-251-d4, ensures the accuracy and precision of the results. This method is well-suited for supporting drug development programs for Camostat mesylate by enabling the robust characterization of the pharmacokinetic profile of its active metabolite.
References
- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of FOY 251 in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of FOY 251 (also known as nafamostat (B1217035) impurity A or GBPA) in human plasma. The method utilizes a stable isotope-labeled internal standard, FOY 251-d4, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies and other research applications requiring precise measurement of FOY 251 concentrations in a biological matrix.
Introduction
FOY 251 is the active metabolite of the serine protease inhibitors nafamostat mesylate and camostat (B1201512) mesylate.[1][2] These compounds have been investigated for various therapeutic applications, including the treatment of pancreatitis and certain viral infections.[3][4][5] FOY 251 functions by inhibiting transmembrane protease, serine 2 (TMPRSS2), a key enzyme involved in the entry of certain viruses into host cells.[2] Accurate quantification of FOY 251 in plasma is crucial for understanding its pharmacokinetic profile and for dose-optimization in preclinical and clinical research. This application note provides a detailed protocol for the extraction and quantification of FOY 251 in human plasma using LC-MS/MS with this compound as an internal standard.
Signaling Pathway
Caption: Mechanism of action of FOY 251 in inhibiting viral entry.
Experimental Protocol
Materials and Reagents
-
FOY 251 certified reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
Instrumentation
-
Liquid Chromatograph: Shimadzu LC-20A system or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent
-
Analytical Column: Kinetex XB-C18 (2.6 µm, 100 x 3.0 mm) or equivalent
Sample Preparation
-
Thaw plasma samples and standards on ice.
-
Spike 50 µL of plasma with 10 µL of this compound internal standard solution (100 ng/mL in 50% methanol).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to each well of the 96-well plate to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Kinetex XB-C18 (2.6 µm, 100 x 3.0 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| FOY 251 | 314.1 | 152.1 | 60 | 10 | 25 | 12 |
| This compound | 318.1 | 156.1 | 60 | 10 | 25 | 12 |
Experimental Workflow
Caption: Workflow for the quantification of FOY 251 in plasma.
Results and Discussion
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs. A weighted (1/x²) linear regression was used to fit the calibration curve.
Table 1: Example Calibration Curve Data for FOY 251 in Human Plasma
| Concentration (ng/mL) | Mean Response (Analyte/IS Peak Area Ratio) | Accuracy (%) |
| 1 | 0.012 | 102.3 |
| 5 | 0.061 | 98.7 |
| 10 | 0.125 | 101.5 |
| 50 | 0.630 | 99.2 |
| 100 | 1.248 | 100.8 |
| 250 | 3.115 | 99.7 |
| 500 | 6.230 | 98.9 |
| 1000 | 12.510 | 100.1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low, mid, and high. The results are summarized in Table 2. All values were within the acceptable limits of ±15% (±20% for LLOQ) for accuracy and <15% for precision.
Table 2: Example Intra- and Inter-Day Accuracy and Precision of FOY 251 in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1 | 105.4 | 8.2 | 103.8 | 9.5 |
| Low | 3 | 98.9 | 6.5 | 101.2 | 7.8 |
| Mid | 150 | 102.1 | 4.1 | 100.5 | 5.3 |
| High | 750 | 99.5 | 3.8 | 98.7 | 4.9 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery was consistent across the concentration range, and no significant matrix effects were observed.
Table 3: Example Extraction Recovery and Matrix Effect of FOY 251 in Human Plasma
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 3 | 92.5 | 98.1 |
| Mid | 150 | 94.1 | 101.3 |
| High | 750 | 93.8 | 99.6 |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of FOY 251 in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of pharmacokinetic and other research studies.
References
- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [mdpi.com]
- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [ouci.dntb.gov.ua]
Application Notes and Protocols for FOY-251 in Cell-Based Assays for TMPRSS2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface protease that plays a critical role in the activation of various viral envelope proteins, including the spike protein of SARS-CoV-2, thereby facilitating viral entry into host cells. Inhibition of TMPRSS2 is a promising therapeutic strategy for preventing and treating viral infections. Camostat (B1201512) mesylate (FOY-305) is a clinically approved serine protease inhibitor that has been shown to inhibit TMPRSS2 activity. In vivo, camostat mesylate is rapidly converted to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid, also known as FOY-251 or GBPA.[1][2] This document provides detailed application notes and protocols for the use of FOY-251 in cell-based assays to determine TMPRSS2 activity.
While the deuterated form, FOY 251-d4, was specified, publicly available research literature does not detail its direct application in cell-based TMPRSS2 activity assays. Deuterated compounds are most commonly utilized as internal standards in mass spectrometry-based analytical methods for the precise quantification of the non-deuterated analyte in biological samples. It is therefore presumed that this compound serves this purpose in pharmacokinetic and metabolic studies of FOY-251. The following protocols focus on the application of the active compound, FOY-251.
Data Presentation
The inhibitory activity of FOY-251 and related compounds against TMPRSS2 has been evaluated in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| FOY-251 (GBPA) | Biochemical | Recombinant TMPRSS2 | 33.3 | [3] |
| FOY-251 (GBPA) | Biochemical | Recombinant TMPRSS2 | 70.3 | [4] |
| Camostat mesylate | Biochemical | Recombinant TMPRSS2 | 6.2 | [3] |
| Nafamostat | Biochemical | Recombinant TMPRSS2 | 0.27 | [3] |
| Gabexate | Biochemical | Recombinant TMPRSS2 | 130 | [3] |
| FOY-251 (GBPA) | Cell-based (viral entry) | Calu-3 | 178 (EC50) | [4] |
| Camostat mesylate | Cell-based (viral entry) | Calu-3 | 107 (EC50) | [4] |
Signaling Pathway and Inhibition Mechanism
TMPRSS2 is a type II transmembrane serine protease. Its primary function in viral entry is to cleave the viral spike protein, which triggers a conformational change allowing for the fusion of the viral and host cell membranes. FOY-251, the active metabolite of camostat mesylate, acts as a competitive inhibitor of TMPRSS2. It forms a covalent bond with the serine residue in the active site of the protease, thereby blocking its enzymatic activity and preventing spike protein cleavage.[5]
Caption: Mechanism of TMPRSS2-mediated viral entry and its inhibition by FOY-251.
Experimental Protocols
Cell-Based TMPRSS2 Activity Assay using a Fluorogenic Substrate
This protocol describes a method to measure the enzymatic activity of cell surface TMPRSS2 using a fluorogenic peptide substrate.
Materials:
-
HEK293T cells stably overexpressing human TMPRSS2 (or other suitable cell line, e.g., Calu-3)
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Fluorogenic TMPRSS2 substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
FOY-251
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 154 mM NaCl)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed TMPRSS2-expressing cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of FOY-251 in Assay Buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Cell Treatment:
-
On the day of the assay, gently wash the cell monolayer twice with warm PBS.
-
Add the diluted FOY-251 or control solutions to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
-
-
Substrate Addition:
-
Prepare the fluorogenic substrate solution in Assay Buffer at the desired final concentration (e.g., 10 µM).
-
Add the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC-based substrates.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the FOY-251 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a cell-based TMPRSS2 fluorogenic assay.
Pseudotyped Viral Particle Entry Assay
This assay measures the ability of FOY-251 to inhibit TMPRSS2-dependent entry of viral pseudoparticles into cells.
Materials:
-
Calu-3 cells (or another cell line endogenously expressing TMPRSS2 and the viral receptor, e.g., ACE2)
-
Culture medium
-
Pseudotyped viral particles expressing a reporter gene (e.g., luciferase or GFP) and a viral spike protein that requires TMPRSS2 for activation.
-
FOY-251
-
Luciferase assay reagent (if using luciferase reporter)
-
96-well white, solid-bottom plates (for luciferase) or clear-bottom plates (for GFP)
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed Calu-3 cells in 96-well plates and grow to confluency.
-
Compound Treatment:
-
Prepare serial dilutions of FOY-251 in culture medium.
-
Pre-incubate the cells with the FOY-251 dilutions or vehicle control for 2 hours at 37°C.
-
-
Infection:
-
Add the pseudotyped viral particles to the wells containing the cells and compound.
-
Incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
-
Reporter Gene Measurement:
-
For luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP: Measure GFP expression using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to the vehicle control.
-
Plot the normalized signal against the logarithm of the FOY-251 concentration and fit the data to determine the EC50 value.
-
-
(Optional) Cell Viability Assay: In a parallel plate, treat cells with the same concentrations of FOY-251 but without the pseudoparticles. Perform a cell viability assay (e.g., CellTiter-Glo) to ensure that the observed inhibition of viral entry is not due to cytotoxicity.[2]
Conclusion
FOY-251 is a potent inhibitor of TMPRSS2 and serves as the active metabolite of camostat mesylate. The provided protocols for cell-based assays offer robust methods for evaluating the inhibitory activity of FOY-251 and other potential TMPRSS2 inhibitors. While specific protocols for the deuterated analog, this compound, are not available in the reviewed literature, its use as an internal standard in mass spectrometry-based quantification of FOY-251 is the standard application for such labeled compounds. These assays are valuable tools for researchers in the fields of virology, drug discovery, and development.
References
- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application of FOY 251-d4 in COVID-19 Drug Discovery Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an urgent global effort to identify effective antiviral therapies. One promising avenue of research has focused on host-directed therapies, which target cellular factors essential for viral replication. A key host protein in this context is the transmembrane protease serine 2 (TMPRSS2), which plays a critical role in the entry of SARS-CoV-2 into host cells.[1][2][3][4][5][6][7] FOY 251, the active metabolite of the clinically approved drug camostat (B1201512) mesylate, has been identified as a potent inhibitor of TMPRSS2.[6][8][9][10][11][12][13] This document provides detailed application notes and protocols for the use of its deuterated analog, FOY 251-d4, in COVID-19 drug discovery research. The inclusion of a deuterated internal standard is crucial for accurate quantification in pharmacokinetic and pharmacodynamic studies.
Mechanism of Action
SARS-CoV-2 entry into host cells is initiated by the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface.[3][14] Following receptor binding, the S protein must be cleaved at two sites, S1/S2 and S2', to mediate the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.[4][5] In respiratory epithelial cells, this crucial cleavage is primarily mediated by the host cell surface protease TMPRSS2.[1][2][4][5][7][14]
FOY 251 acts as a serine protease inhibitor, directly targeting and inhibiting the enzymatic activity of TMPRSS2.[8][10][12] By blocking TMPRSS2, FOY 251 prevents the proteolytic activation of the SARS-CoV-2 spike protein, thereby inhibiting viral entry into host cells.[1][4][5][10] This mechanism makes FOY 251 and its parent drug, camostat mesylate, attractive candidates for COVID-19 therapeutics.[1][2][4][5]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of FOY 251 and related compounds against TMPRSS2 and SARS-CoV-2. These values are essential for comparing the potency of different inhibitors and for designing effective in vitro and in vivo experiments.
| Compound | Assay Type | Cell Line/System | Endpoint | Value (nM) | Reference(s) |
| FOY 251 | TMPRSS2 Enzyme Inhibition | Recombinant Human TMPRSS2 | IC50 | 33.3 | [8] |
| FOY 251 | SARS-CoV-2 Pseudovirus Entry | Calu-3 | EC50 | 178 | [9][10][11][13] |
| Camostat Mesylate | TMPRSS2 Enzyme Inhibition | Recombinant Human TMPRSS2 | IC50 | 6.2 | [8] |
| Camostat Mesylate | SARS-CoV-2 Pseudovirus Entry | Calu-3 | EC50 | 107 | [10] |
| Nafamostat Mesylate | TMPRSS2 Enzyme Inhibition | Recombinant Human TMPRSS2 | IC50 | 0.27 | [8] |
| Nafamostat Mesylate | SARS-CoV-2 Pseudovirus Entry | 293FT/Calu-3 | EC50 | ~10 | [15] |
| Gabexate Mesylate | TMPRSS2 Enzyme Inhibition | Recombinant Human TMPRSS2 | IC50 | 130 | [8] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Signaling Pathway and Experimental Workflow
SARS-CoV-2 Entry and Inhibition by FOY 251
The following diagram illustrates the signaling pathway of SARS-CoV-2 entry into a host cell and the point of inhibition by FOY 251.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camostat mesylate against SARS-CoV-2 and COVID-19-Rationale, dosing and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Camostat mesylate against SARS-CoV-2 and COVID-19— Rationale, dosing and safety [farmakologi.au.dk]
- 6. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and Efficacy of Camostat Mesylate for Covid-19: a systematic review and Meta-analysis of Randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. journals.asm.org [journals.asm.org]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Animal Studies with FOY 251-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOY-251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor, camostat (B1201512) mesylate. It is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a key host cell factor required for the proteolytic activation of various viral surface proteins, including the spike protein of SARS-CoV-2.[1][2][3] By inhibiting TMPRSS2, FOY-251 effectively blocks viral entry into host cells.[2][3]
FOY 251-d4 is the deuterated form of FOY-251. Stable isotope-labeled compounds like this compound are essential tools in pharmacokinetic (PK) studies. They serve as ideal internal standards for mass spectrometry-based quantification of the unlabeled drug (FOY-251) in biological matrices such as plasma, serum, and tissue homogenates. The use of a deuterated internal standard ensures high accuracy and precision in determining the concentration of the therapeutic compound.
These application notes provide detailed protocols for the use of camostat mesylate (the prodrug of FOY-251) in in vivo animal studies to evaluate its efficacy and pharmacokinetics, with a focus on the analytical role of this compound.
Mechanism of Action: TMPRSS2 Inhibition
Camostat mesylate is rapidly converted to its active metabolite, FOY-251, in vivo.[4][5] FOY-251 then inhibits the enzymatic activity of TMPRSS2.[4] In the context of viral infections, TMPRSS2 is responsible for cleaving the viral spike protein, a critical step for the fusion of the viral and host cell membranes, allowing the virus to enter the cell.[1][2] By blocking this activity, FOY-251 prevents viral entry and subsequent replication.
Caption: Mechanism of action of FOY-251 in inhibiting viral entry.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for camostat mesylate and its active metabolite FOY-251.
Table 1: In Vitro Potency of FOY-251
| Parameter | Value | Target | Reference |
| IC50 | 33.3 nM | Recombinant TMPRSS2 | [6] |
| EC50 | 178 nM | SARS-CoV-2 infection in Calu-3 cells | [4] |
Table 2: In Vivo Dosages of Camostat Mesylate in Animal Models
| Animal Model | Dosage | Route of Administration | Study Context | Reference |
| Mice | 30 mg/kg, twice daily | Oral | SARS-CoV infection | [1] |
| Dogs | 12 mg/kg/day | Oral | Chronic Pancreatitis | [7] |
| Dogs | 24 mg/kg/day | Oral | Chronic Pancreatitis | [7] |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Viral Infection
This protocol describes a general framework for evaluating the efficacy of camostat mesylate in a mouse model. Specifics of the viral challenge will depend on the virus being studied.
Caption: Experimental workflow for an in vivo efficacy study.
Materials:
-
Camostat mesylate
-
Vehicle (e.g., sterile water, saline, or as recommended by the supplier)
-
Appropriate mouse strain for the viral model
-
Virus stock of known titer
-
Oral gavage needles
-
Standard animal housing and handling equipment
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for a minimum of 7 days before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment and control groups (n=8-10 per group is recommended).
-
Group 1: Vehicle control
-
Group 2: Camostat mesylate (e.g., 30 mg/kg)
-
-
Drug Administration:
-
Prepare a fresh solution or suspension of camostat mesylate in the chosen vehicle daily.
-
Administer the designated treatment orally via gavage twice daily.[1] The volume should be based on the most recent body weight.
-
-
Viral Challenge: At the appropriate time point relative to the start of treatment (e.g., 2 hours after the first dose), infect the mice with the virus via the relevant route (e.g., intranasal for respiratory viruses).
-
Monitoring:
-
Record body weight and clinical signs of illness daily for the duration of the study (e.g., 7-14 days).
-
Clinical scoring can include activity level, ruffled fur, and respiratory distress.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize the animals.
-
Collect relevant tissues (e.g., lungs, nasal turbinates) for viral load determination (e.g., by qPCR or plaque assay) and histopathological analysis.
-
Pharmacokinetic Study in Rodents with this compound as Internal Standard
This protocol outlines the procedure for a pharmacokinetic study of FOY-251 following oral administration of camostat mesylate, using this compound for accurate quantification.
Materials:
-
Camostat mesylate
-
This compound (as an internal standard)
-
Vehicle for dosing
-
Rodent species (e.g., rats or mice)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Fast animals overnight with free access to water.
-
Administer a single oral dose of camostat mesylate.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis using LC-MS/MS:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a defined volume of plasma (e.g., 50 µL), add the internal standard solution (this compound in a suitable solvent like methanol) to precipitate proteins and provide a known concentration of the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous detection and quantification of FOY-251 and this compound.
-
Create a calibration curve using known concentrations of FOY-251 spiked into blank plasma and a constant concentration of this compound.
-
Analyze the study samples and determine the concentration of FOY-251 by comparing the peak area ratio of FOY-251 to this compound against the calibration curve.
-
-
-
Pharmacokinetic Parameter Calculation:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Caption: Workflow for a pharmacokinetic study using this compound.
Safety and Handling
Standard laboratory safety procedures should be followed when handling chemical compounds and working with animals. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the procedures for their specific experimental needs and animal models. All work should be conducted in compliance with relevant institutional and national regulations.
References
- 1. pure.au.dk [pure.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. regenhealthsolutions.info [regenhealthsolutions.info]
- 4. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Utilizing FOY 251-d4 for the Quantitative Analysis of Camostat and its Metabolites in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camostat (B1201512) mesylate, a serine protease inhibitor, is a prodrug that undergoes rapid metabolism in vivo. Understanding its pharmacokinetic profile is crucial for its clinical development and application. This document provides a detailed protocol for the quantitative analysis of Camostat and its primary metabolites, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA or FOY-251) and 4-guanidinobenzoic acid (GBA), in human plasma using a stable isotope-labeled internal standard, FOY 251-d4. The methodology is based on a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) approach, ensuring high accuracy and sensitivity.[1][2][3]
Metabolic Pathway of Camostat
Camostat is rapidly hydrolyzed by esterases in the blood to its active metabolite, GBPA (FOY-251).[4][5] GBPA is then further metabolized to the inactive GBA.[1][2][3] Due to the rapid in-vitro degradation of Camostat and GBPA by esterases, immediate inhibition of these enzymes upon blood collection is critical for accurate quantification.[1][2][3]
Analytical Workflow for Quantification
The accurate quantification of Camostat and its metabolites from plasma samples involves a multi-step process, from sample collection with immediate enzyme inhibition to final data analysis using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the analytical method for Camostat, GBPA, and GBA, as well as the inhibitory activity of Camostat and its active metabolite.
Table 1: Analytical Method Performance [1][2]
| Parameter | Camostat | GBPA (FOY-251) | GBA |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | 0.2 ng/mL |
| Mean Extraction Recovery | > 90% | > 90% | > 90% |
| Intra-laboratory Reproducibility (RSD) | ≤ 8% | ≤ 8% | ≤ 8% |
| Trueness (Bias) | ± 3% | ± 3% | ± 3% |
Table 2: In Vitro Inhibitory Activity
| Compound | Target | IC50 |
| Camostat Mesylate | TMPRSS2 | 6.2 nM[6] |
| GBPA (FOY-251) | TMPRSS2 | 33.3 nM[6] |
Table 3: Pharmacokinetic Parameters of GBPA and GBA after a Single Oral Dose of Camostat [5][7]
| Metabolite | Dose of Camostat | Cmax (ng/mL) | AUC (ng·h/mL) |
| GBPA | 100 mg | 134.4 ± 63.8 | 150.3 ± 37.3 |
| 200 mg | 235.8 ± 117.2 | 304.8 ± 101.4 | |
| 300 mg | 409.5 ± 147.9 | 508.8 ± 151.7 | |
| GBA | 100 mg | 137.9 ± 37.2 | 288.7 ± 57.1 |
| 200 mg | 309.8 ± 106.8 | 654.5 ± 150.8 | |
| 300 mg | 425.1 ± 138.8 | 913.9 ± 241.6 |
Experimental Protocols
Materials and Reagents
-
Camostat mesylate, GBPA (FOY-251), and GBA analytical standards
-
This compound (deuterated internal standard)
-
Diisopropylfluorophosphate (DFP) or Paraoxon
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Prepare Collection Tubes: Prior to blood draw, add a solution of an esterase inhibitor, such as 10 mM diisopropylfluorophosphate (DFP) or paraoxon, to the blood collection tubes.[1][2][3]
-
Blood Collection: Collect whole blood samples directly into the prepared tubes.
-
Mixing: Gently invert the tubes several times to ensure thorough mixing of the blood with the esterase inhibitor.
-
Centrifugation: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled polypropylene (B1209903) tubes.
-
Storage: Store the plasma samples at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Thaw Samples: Thaw the plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Spike with Internal Standard: To a 100 µL aliquot of each plasma sample, add a specific volume of the this compound internal standard working solution (e.g., 10 µL of a 1 µg/mL solution).
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each sample.[8]
-
Vortex: Vortex the samples vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.
-
Injection: The samples are now ready for injection into the UHPLC-MS/MS system.
Protocol 3: UHPLC-MS/MS Analysis
-
LC System: A validated UHPLC system is required.
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm), should be used.[8]
-
Mobile Phase:
-
Gradient Elution: Develop a suitable gradient elution program to achieve chromatographic separation of Camostat, GBPA, GBA, and this compound.
-
Flow Rate: A typical flow rate is 0.4 mL/min.[8]
-
Injection Volume: Inject an appropriate volume of the prepared sample (e.g., 5 µL).[8]
-
MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.
-
Detection: Monitor the analytes and the internal standard using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each compound need to be optimized.
-
Quantification: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to the calibration curve.
Mechanism of Action: TMPRSS2 Inhibition
Camostat and its active metabolite GBPA are inhibitors of the transmembrane protease, serine 2 (TMPRSS2).[9][10] This enzyme is crucial for the proteolytic activation of the spike protein of certain viruses, such as SARS-CoV-2, which is a necessary step for viral entry into host cells.[4] By inhibiting TMPRSS2, Camostat and GBPA can block this activation and prevent viral infection.[11]
References
- 1. pure.au.dk [pure.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 11. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Handling and Storage of FOY 251-d4
Purpose
This document provides detailed guidelines and protocols for the safe handling, storage, and use of FOY 251-d4 for research and drug development professionals. This compound is the deuterated form of FOY-251 (GBPA), the active metabolite of the serine protease inhibitor Camostat (B1201512) mesylate. It is intended for use as an internal standard in analytical methodologies.
Scope
This standard operating procedure (SOP) applies to all laboratory personnel involved in the receipt, handling, storage, and disposal of this compound.
Responsibilities
All researchers, scientists, and laboratory technicians are responsible for understanding and adhering to the procedures outlined in this document to ensure personal safety and maintain the integrity of the compound.
Compound Information
| Property | Value | Reference |
| Compound Name | This compound | N/A |
| Synonyms | Deuterated GBPA | Inferred |
| Chemical Formula | C20H18D4N4O5 | Inferred |
| Parent Compound | Camostat mesylate | [1][2] |
| Active Metabolite | FOY-251 (GBPA) | [2][3] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (for parent compound) | [1] |
| Supplied As | Crystalline solid | [1] |
| Solubility | Soluble in DMSO and dimethylformamide (~25 mg/mL for parent) | [1] |
Safety Precautions
This material should be considered hazardous until further information becomes available.[1] Standard laboratory personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:
-
Safety glasses with side shields
-
Chemical-resistant gloves
-
Laboratory coat
Avoid inhalation of dust or fumes. Do not ingest or allow contact with eyes, skin, or clothing.[1] Wash hands thoroughly after handling.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage. Verify that the compound name and lot number match the shipping documents.
-
Storage: Store the compound in its original, tightly sealed container at -20°C.[1] Protect from light and moisture.
Experimental Protocols
Preparation of Stock Solutions
-
Aliquoting: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Solvent Selection: Use high-purity, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The solubility of the parent compound, Camostat mesylate, is approximately 25 mg/mL in these solvents.[1]
-
Dissolution: Prepare a stock solution by dissolving the crystalline solid in the chosen solvent. Purge the solvent with an inert gas (e.g., argon or nitrogen) before use to minimize degradation.[1]
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower.
Use in Cell-Based Assays (as an internal standard)
While this compound is primarily intended as an internal standard for analytical quantification, the following protocol is adapted from studies using the non-deuterated form, FOY-251, for context.
-
Cell Culture: Culture cells (e.g., Calu-3 lung cells) to the desired confluency in appropriate media.
-
Compound Preparation: Prepare working solutions of this compound by diluting the stock solution in cell culture media to the final desired concentration.
-
Incubation: Add the working solution to the cells and incubate for the desired period.
-
Sample Collection: Following incubation, collect cell lysates or supernatant for analysis.
Signaling Pathway and Experimental Workflow
The parent compound of FOY-251, Camostat mesylate, and its active metabolite inhibit the serine protease TMPRSS2, which is crucial for the entry of certain viruses, including SARS-CoV-2, into host cells.[5][6]
Caption: Workflow for handling and use of this compound.
The metabolic conversion of Camostat mesylate to its active form, FOY-251 (GBPA), is a critical step in its mechanism of action.[2][3]
Caption: Metabolic conversion of Camostat mesylate.
Waste Disposal
Dispose of all waste materials, including empty vials, used pipette tips, and solutions containing this compound, in accordance with institutional and local regulations for chemical waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Low risk of the TMPRSS2 inhibitor camostat mesylate and its metabolite GBPA to act as perpetrators of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Data Sheets | Pfizer [pfizer.com]
- 5. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors Using FOY 251-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of FOY 251-d4 in high-throughput screening (HTS) campaigns aimed at the discovery and characterization of protease inhibitors. FOY 251, the active metabolite of the licensed drug camostat (B1201512) mesylate, is a potent inhibitor of several serine proteases, most notably Transmembrane Protease, Serine 2 (TMPRSS2). TMPRSS2 is a key host factor for the entry of various viruses, including SARS-CoV-2, and is also implicated in the progression of prostate cancer.[1][2] The deuterated form, this compound, serves as an ideal internal standard in mass spectrometry-based assays, ensuring accurate and precise quantification of the active inhibitor in complex biological matrices.[3][4]
These protocols are designed to be adaptable for various HTS platforms and can be applied to the screening of large compound libraries for novel protease inhibitors.
Data Presentation: Quantitative Analysis of FOY 251 Activity
The inhibitory potency of FOY 251 against various proteases has been determined in multiple studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.
| Target Protease | Assay Type | Inhibitor | IC50 (nM) | Reference |
| TMPRSS2 | Biochemical (Fluorogenic) | FOY-251 | 33.3 | [5][6][7] |
| TMPRSS2 | Biochemical (Fluorogenic) | Camostat | 6.2 | [5][6][7] |
| TMPRSS2 | Biochemical (Fluorogenic) | Nafamostat | 0.27 | [5][6][7] |
| TMPRSS2 | Biochemical (Fluorogenic) | Gabexate | 130 | [5][6][7] |
Signaling Pathway
The signaling pathway involving TMPRSS2 illustrates its role in both physiological and pathological processes, including viral entry and cancer progression. TMPRSS2 can activate other proteases and growth factors, initiating downstream signaling cascades.
Caption: TMPRSS2-mediated signaling and its inhibition by FOY 251.
Experimental Protocols
High-Throughput Screening for TMPRSS2 Inhibitors using a Fluorogenic Assay
This protocol describes a biochemical assay suitable for HTS of large compound libraries to identify inhibitors of recombinant human TMPRSS2. The assay is based on the cleavage of a fluorogenic peptide substrate, resulting in a quantifiable fluorescent signal.
Materials:
-
Recombinant human TMPRSS2
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
Test compounds dissolved in DMSO
-
FOY 251 (as a positive control)
-
384-well, black, flat-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Compound Plating:
-
Dispense 50 nL of test compounds and controls (FOY 251, DMSO) into the wells of a 384-well plate using an acoustic dispenser or other suitable liquid handler.
-
-
Enzyme Preparation:
-
Dilute recombinant TMPRSS2 in assay buffer to the desired final concentration (e.g., 1 nM). The optimal concentration should be determined empirically.
-
-
Enzyme Addition:
-
Add 5 µL of the diluted TMPRSS2 solution to each well containing the test compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Dilute the substrate in assay buffer to a final concentration of 10 µM.
-
-
Reaction Initiation:
-
Add 5 µL of the diluted substrate solution to each well to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation/Emission = 380/460 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a predetermined time and then measure the final fluorescence.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (reaction velocity) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound relative to the positive (no enzyme) and negative (DMSO) controls.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Caption: Workflow for a fluorogenic high-throughput screening assay.
LC-MS/MS-based Assay for Quantifying FOY 251 using this compound as an Internal Standard
This protocol describes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of FOY 251 in a cell-based assay or in plasma samples, incorporating this compound as an internal standard to correct for matrix effects and variability during sample preparation.[3][4]
Materials:
-
Cell lysates or plasma samples containing FOY 251
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase LC column
Protocol:
-
Sample Preparation:
-
To 50 µL of cell lysate or plasma, add 10 µL of a known concentration of this compound in methanol.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50% acetonitrile/water with 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following transitions:
-
FOY 251: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Precursor and product ions will be shifted by +4 Da compared to FOY 251)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both FOY 251 and this compound.
-
Calculate the peak area ratio (FOY 251 / this compound).
-
Generate a standard curve by analyzing samples with known concentrations of FOY 251 and a fixed concentration of this compound.
-
Determine the concentration of FOY 251 in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Caption: Workflow for LC-MS/MS quantification using an internal standard.
Conclusion
The protocols and data presented in these application notes provide a robust framework for utilizing this compound in high-throughput screening and subsequent quantitative analysis of potential protease inhibitors. The use of a deuterated internal standard is critical for achieving high-quality, reproducible data in complex biological samples. These methods can be readily adapted to specific research needs and will aid in the discovery and development of novel therapeutics targeting proteases like TMPRSS2.
References
- 1. TMPRSS2 - Wikipedia [en.wikipedia.org]
- 2. jcp.bmj.com [jcp.bmj.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining the Efficacy of FOY-251 as a TMPRSS2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of FOY-251 (GBPA), the active metabolite of camostat (B1201512) mesylate, as an inhibitor of the transmembrane protease, serine 2 (TMPRSS2). TMPRSS2 is a crucial host cell factor for the entry of several viruses, including SARS-CoV-2, making it a key target for antiviral drug development. The following protocols describe a biochemical assay to determine direct enzymatic inhibition and a cell-based assay to evaluate the inhibition of viral entry.
Data Presentation
The inhibitory activity of FOY-251 and its parent compound, camostat mesylate, against TMPRSS2 has been quantified in various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from a fluorogenic biochemical assay.
| Compound | IC50 (nM) |
| Nafamostat | 0.27 |
| Camostat | 6.2 |
| FOY-251 (GBPA) | 33.3 |
| Gabexate | 130 |
This data is derived from a biochemical assay using recombinant TMPRSS2 and a fluorogenic substrate.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of TMPRSS2-mediated viral entry and the workflows for the described experimental protocols.
Caption: TMPRSS2-mediated viral entry pathway.
Caption: Workflow for the biochemical TMPRSS2 inhibition assay.
Caption: Workflow for the cell-based viral entry inhibition assay.
Experimental Protocols
Biochemical Fluorogenic Assay for TMPRSS2 Inhibition
This assay directly measures the enzymatic activity of recombinant TMPRSS2 and the inhibitory effect of FOY-251.[3][4][5]
Materials:
-
Recombinant human TMPRSS2 protein
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
FOY-251
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
96-well or 384-well black, solid bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of FOY-251 in DMSO. Create a serial dilution of FOY-251 in the assay buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant TMPRSS2 in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
Assay Reaction:
-
Add the diluted FOY-251 or DMSO control to the microplate wells.
-
Add the diluted TMPRSS2 enzyme to the wells.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Substrate Addition and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of FOY-251.
-
Normalize the rates to the DMSO control (100% activity).
-
Plot the normalized activity against the logarithm of the FOY-251 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Pseudovirus Entry Assay
This assay evaluates the ability of FOY-251 to block virus entry into host cells in a controlled and safe manner.
Materials:
-
Host cell line expressing ACE2 and TMPRSS2 (e.g., Calu-3, HEK293T overexpressing both proteins)
-
Lentiviral or VSV-based pseudoparticles expressing the spike protein of the virus of interest and a reporter gene (e.g., luciferase or GFP)
-
FOY-251
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of FOY-251 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of FOY-251. Include a DMSO-only control.
-
Incubate the cells with the compound for 1-2 hours at 37°C.
-
-
Infection:
-
Add the pseudovirus particles to each well at a pre-determined multiplicity of infection (MOI).
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
-
Reporter Gene Measurement:
-
After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control (100% infection).
-
Plot the normalized infection percentage against the logarithm of the FOY-251 concentration and fit the data to a dose-response curve to calculate the half-maximal effective concentration (EC50).
-
Cell Viability Assay (Cytotoxicity Assessment)
It is crucial to assess the cytotoxicity of FOY-251 to ensure that the observed reduction in viral entry is not due to cell death.[6]
Materials:
-
Host cell line used in the viral entry assay
-
FOY-251
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
96-well cell culture plates
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the Cell-Based Pseudovirus Entry Assay protocol.
-
Incubation: Incubate the cells with FOY-251 for the same duration as the viral entry assay (24-48 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
-
-
Data Analysis:
-
Normalize the viability signal to the DMSO control (100% viability).
-
Plot the viability percentage against the logarithm of the FOY-251 concentration to determine the cytotoxic concentration 50 (CC50).
-
Note on FOY 251-d4: Deuterated compounds like this compound are typically used as internal standards in mass spectrometry-based pharmacokinetic studies to quantify the concentration of the non-deuterated drug in biological samples. The protocols described above are for assessing the biological efficacy of the therapeutic compound, FOY-251. If the intention is to evaluate the efficacy of a deuterated version as a therapeutic agent, the same protocols can be applied.
References
- 1. researchgate.net [researchgate.net]
- 2. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. regenhealthsolutions.info [regenhealthsolutions.info]
Application Notes: Quantitative Analysis of FOY 251 in Human Plasma by UHPLC-MS/MS
Introduction
FOY 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of Camostat (B1201512) mesylate, a serine protease inhibitor.[1][2][3] Camostat mesylate has been investigated for various therapeutic applications, including the treatment of COVID-19, due to its ability to inhibit the TMPRSS2 protease, which is crucial for viral entry into host cells.[3] Following administration, Camostat mesylate is rapidly hydrolyzed by esterases in the blood to form FOY 251.[1][2] Therefore, accurate quantification of FOY 251 in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.
This application note describes a detailed and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the sensitive and accurate quantification of FOY 251 in human plasma. The method utilizes a stable isotope-labeled internal standard, FOY 251-d4, to ensure high precision and accuracy.
Principle of the Method
This method involves the extraction of FOY 251 and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase UHPLC and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
FOY 251 reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with esterase inhibitors)
Note on Sample Collection: Camostat is highly unstable in whole blood and plasma due to esterase activity. For reliable quantification of its metabolite FOY 251, blood samples should be collected in tubes containing esterase inhibitors such as a mixture of fluoride-citrate and diisopropylfluorophosphate (DFP) or paraoxon.[1]
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of FOY 251 and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the FOY 251 primary stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentration levels.
Sample Preparation Protocol
-
Allow all samples (calibration standards, QCs, and unknown plasma samples) to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution in acetonitrile (this also acts as the protein precipitation agent).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial or a 96-well plate.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the UHPLC-MS/MS system.
UHPLC-MS/MS Method
A validated UHPLC-MS/MS method is crucial for the accurate quantification of FOY 251. The following are the recommended instrument parameters:
Table 1: UHPLC Parameters
| Parameter | Value |
| UHPLC System | A standard high-performance system |
| Column | C18 column (e.g., ACE 5 C18, 4.6 x 150 mm, 5 µm)[3] |
| Mobile Phase A | 10 mM ammonium formate with 0.1% formic acid in water[3] |
| Mobile Phase B | Methanol[3] |
| Gradient | Isocratic elution with 45:55 (v/v) of Mobile Phase A:Mobile Phase B[3] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL[3] |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 3 |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the specific instrument |
Table 3: MRM Transitions for FOY 251 and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| FOY 251 | 314.2 | 145.1 | Optimized for system |
| This compound | 318.2 | 149.1 | Optimized for system |
Note: The MRM transition for this compound is hypothetical and assumes deuteration on the phenylacetic acid moiety.
Data Presentation and Method Performance
The following table summarizes the typical performance characteristics of this analytical method for FOY 251.
Table 4: Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 1000 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| Accuracy (Bias) | Within ±3% at concentrations of 1-800 ng/mL | [1] |
| Precision (RSD) | Maximum of 8% at concentrations of 1-800 ng/mL | [1] |
| Extraction Recovery | > 90% | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of FOY 251 in human plasma.
Caption: Workflow for FOY 251 analysis.
Signaling Pathway Context
The diagram below shows the metabolic conversion of Camostat mesylate to its active form, FOY 251.
Caption: Metabolic activation of Camostat.
Conclusion
The described UHPLC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative determination of FOY 251 in human plasma. The use of a stable isotope-labeled internal standard (this compound) and appropriate sample handling procedures, including the use of esterase inhibitors, are critical for achieving accurate and reliable results. This method is well-suited for supporting pharmacokinetic studies and clinical research involving Camostat mesylate.
References
- 1. Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of FOY 251-d4 in aqueous solutions
Welcome to the technical support center for FOY 251-d4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound does not dissolve in aqueous buffer. | The compound has low intrinsic aqueous solubility. The pH of the buffer may be close to the isoelectric point (pI) of this compound, where solubility is minimal. | 1. Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol (B145695).[1] 2. Adjust the pH of the aqueous buffer. Since this compound is zwitterionic, its solubility is pH-dependent.[2][3] Try adjusting the pH to be at least 2 units away from the predicted isoelectric point. Given the presence of a carboxylic acid (pKa ~2-5) and a guanidino group (pKa ~12-13), the pI will be in the mid-range. Therefore, acidic (pH < 4) or basic (pH > 9) conditions should increase solubility.[4] |
| Precipitation occurs when diluting the organic stock solution into aqueous media. | The final concentration of the organic solvent is too low to maintain solubility. This is a common phenomenon known as "crashing out".[1] | 1. Increase the concentration of the stock solution to minimize the volume added to the aqueous medium. 2. Perform serial dilutions in the aqueous medium while vortexing to ensure rapid mixing. 3. Use a co-solvent system. A mixture of solvents can sometimes be more effective.[1] 4. Incorporate solubilizing agents such as non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins into the aqueous medium.[5] |
| Inconsistent results in biological assays. | Poor solubility leads to variable effective concentrations of the compound in your experiments. | 1. Visually inspect for precipitation before each experiment. 2. Prepare fresh working solutions for each experiment from a frozen stock solution. 3. Determine the maximum soluble concentration of this compound in your specific assay medium by preparing serial dilutions and observing for any precipitation. |
| Observed cytotoxicity is not related to the expected activity of the compound. | The organic solvent (e.g., DMSO) used for the stock solution may be causing cytotoxicity. | 1. Include a vehicle control in your experiments (medium with the same final concentration of the organic solvent). 2. Minimize the final concentration of the organic solvent in the cell culture medium, typically keeping it below 0.5% for DMSO.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity and compatibility with many biological assays at low final concentrations.[1] Other potential organic solvents include ethanol or methanol.
Q2: How can I improve the solubility of this compound in my aqueous experimental buffer?
A2: The solubility of this compound is highly dependent on pH because it is a zwitterionic molecule, containing both an acidic carboxylic acid group and a basic guanidino group. To increase its solubility, you should adjust the pH of your aqueous buffer to be significantly different from its isoelectric point (pI). It is predicted that the solubility will increase in acidic conditions (e.g., pH < 4) or basic conditions (e.g., pH > 9).[2][3][6][4]
Q3: My compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
A3: This is a common issue with poorly soluble compounds. Here are a few strategies to overcome this:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%.[1][7]
-
Use a higher concentration stock solution: This allows you to add a smaller volume of the stock solution to your aqueous medium.
-
Employ gentle warming and mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can help with dispersion.
-
Use solubilizing agents: Consider adding excipients like Tween® 80 or cyclodextrins to your aqueous medium to help maintain the compound in solution.[5]
Q4: What is the general structure of FOY-251 and how does it relate to its solubility?
A4: FOY-251, the non-deuterated form of this compound, is 4-(4-guanidinobenzoyloxy)phenylacetic acid. It is the active metabolite of camostat (B1201512) mesylate.[5][8][9] Its structure contains a carboxylic acid group and a guanidino group, making it a zwitterion. The presence of these two ionizable groups means that the overall charge of the molecule, and therefore its solubility in aqueous solutions, is highly dependent on the pH.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO (or ethanol) to achieve the desired high concentration (e.g., 10 mM or higher).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution, but ensure the compound is stable at elevated temperatures.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer by pH Adjustment
-
Start with an aqueous buffer system where the pH can be adjusted (e.g., a phosphate (B84403) or citrate (B86180) buffer).
-
Based on your experimental needs, decide on a target pH that is at least 2 pH units away from the predicted isoelectric point of this compound. For increased solubility, aim for a pH below 4 or above 9.
-
Slowly add your concentrated organic stock solution of this compound to the pH-adjusted buffer while continuously stirring or vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Relationship between pH and this compound solubility.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity of FOY 251-d4 in mass spectrometry
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering low signal intensity with the deuterated internal standard FOY 251-d4 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
FOY 251, also known as Guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the drug Camostat mesylate.[1][2][3] this compound is its deuterated stable isotope-labeled internal standard. It is used in quantitative LC-MS assays to ensure high accuracy and reproducibility.[4] Because it is chemically almost identical to the analyte (FOY 251), it behaves similarly during sample preparation, chromatography, and ionization, allowing it to correct for variations in sample matrix effects, ion suppression, and instrument performance.[4][5][6]
Q2: What are the most common reasons for low signal intensity of my this compound internal standard?
Low signal intensity is a frequent issue in mass spectrometry and can stem from several factors.[7][8] The most common causes include:
-
Ion Suppression: Components in the sample matrix co-eluting with this compound can interfere with its ionization, reducing signal.[7][9][10]
-
Suboptimal Instrument Parameters: Incorrect settings for the ion source (e.g., temperature, gas flows, voltages) or mass analyzer (e.g., collision energy) can lead to poor ionization or fragmentation.[7][8]
-
Sample Preparation Issues: The standard may be lost during extraction steps, or the final sample solvent may not be optimal for ionization.[5]
-
Standard Degradation or Purity: Issues with the stock solution, such as degradation or isotopic back-exchange (deuterium replaced by hydrogen), can reduce the signal of the correct mass.[5]
Q3: What is ion suppression and how can I tell if it's affecting my this compound signal?
Ion suppression occurs when molecules from the sample matrix that co-elute with your analyte reduce the efficiency of the ionization process in the mass spectrometer's source.[7][11] This is particularly common in electrospray ionization (ESI) when analyzing complex biological samples.[11] The result is a lower-than-expected signal for your analyte and internal standard, which can compromise sensitivity and accuracy.[10][11] The most definitive way to identify ion suppression is by performing a post-column infusion experiment (see Experimental Protocols section).
Q4: Should the chromatographic peaks for FOY 251 and this compound co-elute perfectly?
Ideally, the analyte and its deuterated internal standard should co-elute. However, the substitution of hydrogen with the heavier deuterium (B1214612) isotope can sometimes cause a slight difference in retention time, an effect known as the "deuterium isotope effect".[5] This may cause the internal standard to elute slightly earlier than the analyte. If this shift is significant, the two compounds might experience different levels of ion suppression, which could compromise accurate quantification.[5]
Troubleshooting Guide for Low Signal Intensity
This guide follows a systematic approach to diagnosing and resolving low signal issues with this compound.
Step 1: Foundational Checks (Instrument & Standard Integrity)
Question: My this compound signal is weak or non-existent. Where should I begin troubleshooting?
Answer: Start by verifying the fundamental components of your system. A systematic check ensures that the issue is not related to basic instrument performance or standard preparation before moving to more complex variables.
-
Mass Spectrometer Performance: Ensure your instrument is performing optimally. Run a system suitability test or a standard tune and calibration as recommended by the manufacturer.[7] This confirms that the electronics, vacuum, and detector are all functioning correctly.
-
Standard Solution Integrity: Prepare a fresh dilution of your this compound stock solution. Inject this "neat" solution (in a clean solvent like methanol (B129727) or acetonitrile, without matrix) directly into the mass spectrometer via a syringe pump or flow injection analysis (FIA). If you see a strong signal here, the issue likely lies with your sample matrix or chromatographic setup. If the signal is still low, the problem may be with your stock solution itself.
-
Basic Method Parameters: Review your LC and MS method. Check for simple errors in parameters such as the selected mass transitions, scan time, or temperature settings.
Step 2: Mass Spectrometer Parameter Optimization
Question: How can I optimize my mass spectrometer settings specifically for this compound?
Answer: Optimizing the ion source and fragmentation parameters is critical for maximizing signal. Since FOY 251 is a relatively small, polar molecule, Electrospray Ionization (ESI) is the most common and appropriate technique.[12]
-
Ionization Source Tuning: Infuse a solution of this compound directly into the source and manually tune key parameters to maximize the signal for the precursor ion.[12] Pay close attention to:
-
Ionization Mode: ESI in positive ion mode is typically used for guanidinium-containing compounds like FOY 251.[3]
-
Source Parameters: Adjust the capillary voltage, nebulizer gas flow, drying gas flow, and source temperature. Aim for a stable and robust signal rather than simply the absolute maximum, as this provides more reliable results.[12]
-
-
MS/MS Fragmentation (Collision Energy): If you are using tandem mass spectrometry (MS/MS), the collision energy must be optimized to produce a strong, stable product ion signal. Infuse the precursor ion and ramp the collision energy to find the voltage that yields the most intense and specific fragment. It is often best to retain 10-15% of the parent ion to ensure you are not over-fragmenting.[12]
| Parameter | Description | Typical Starting Point / Value |
| Formula | Molecular Formula of FOY 251 | C₁₆H₁₅N₃O₄ |
| Monoisotopic Mass | Exact Mass of FOY 251 | 313.1063 g/mol |
| Ionization Mode | Recommended Ionization Technique | ESI Positive |
| Precursor Ion (m/z) | Mass-to-charge ratio for FOY 251 | 314.2 (as [M+H]⁺)[3] |
| Product Ion (m/z) | A common fragment for quantification | 145.1[3] |
Step 3: Diagnosing Chromatographic and Matrix Effects
Question: My instrument and standard are fine, but the signal is low in my processed samples. How do I confirm ion suppression?
Answer: The definitive method to test for ion suppression is a post-column infusion experiment. This technique helps visualize exactly where in your chromatogram the sample matrix is interfering with ionization.
The experiment involves continuously infusing a steady stream of this compound into the LC flow after the analytical column but before the mass spectrometer. When a blank matrix sample is injected onto the column, any dip in the constant signal of the infused standard indicates that co-eluting matrix components are causing ion suppression at that specific retention time. If this dip coincides with the expected retention time of this compound, you have confirmed ion suppression is the cause of your low signal.
See Protocol 1 for a detailed experimental methodology.
Step 4: Improving Sample Preparation and Chromatography
Question: I've confirmed ion suppression is the problem. What steps can I take to fix it?
Answer: Once ion suppression is identified, the goal is to either remove the interfering components from the matrix or chromatographically separate them from your analyte.
-
Enhance Sample Cleanup: If you are using a simple "dilute-and-shoot" or protein precipitation method, consider more rigorous cleanup techniques. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing salts, phospholipids, and other matrix components that are common causes of ion suppression.[7]
-
Modify Chromatographic Conditions: Adjust your LC method to separate the interfering peaks from this compound.
-
Change Gradient: Modify the slope of your mobile phase gradient to improve resolution.
-
Try a Different Column: A column with a different stationary phase (e.g., HILIC instead of C18) may provide a completely different selectivity and move the interferences away from your analyte.[13]
-
-
Reduce Matrix Load: Simply diluting your sample further can sometimes alleviate ion suppression, although this may compromise the limit of detection for the analyte itself.[10]
-
Check for Isotopic Shift: Ensure that the retention time of this compound is nearly identical to that of the unlabeled FOY 251. If there is a significant chromatographic shift, the internal standard may not be accurately compensating for suppression experienced by the analyte.[5]
Key Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions of ion enhancement or suppression across a chromatographic run.
Materials:
-
Syringe pump
-
"T" junction and appropriate fittings
-
Solution of this compound (~50-100 ng/mL in mobile phase)
-
Your LC-MS/MS system
-
Blank, extracted matrix sample (e.g., plasma, urine without the analyte or IS)
Methodology:
-
Setup: Disconnect the LC flow from the mass spectrometer's ion source. Connect the analytical column outlet to one port of the T-junction.
-
Infusion: Connect the syringe pump containing the this compound solution to the second port of the T-junction. Set the flow rate to a low value (e.g., 5-10 µL/min).
-
Connection to MS: Connect the third port of the T-junction to the mass spectrometer's ion source.
-
Equilibration: Start the LC flow and the syringe pump. Allow the system to equilibrate until you see a stable, flat baseline for the this compound signal in the MS software.
-
Injection: Inject the blank, extracted matrix sample onto the LC column.
-
Analysis: Monitor the this compound signal throughout the chromatographic run.
-
Stable Baseline: No matrix effect.
-
Dip in Signal: Ion suppression is occurring at this retention time.
-
Rise in Signal: Ion enhancement is occurring at this retention time.
-
Protocol 2: Protein Precipitation for Sample Preparation
Objective: A common and fast method for removing proteins from biological samples like plasma.
Methodology:
-
Aliquoting: Transfer 50 µL of your sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[5]
-
Internal Standard Spiking: Add a fixed volume (e.g., 150 µL) of a working solution of this compound prepared in a cold organic solvent (e.g., methanol or acetonitrile). The organic solvent acts as the precipitating agent.[5]
-
Precipitation: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and complete protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis, being careful not to disturb the protein pellet.
-
Evaporation & Reconstitution (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase. This step is crucial for ensuring the final sample solvent is compatible with the initial chromatographic conditions.
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. google.com [google.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. zefsci.com [zefsci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. providiongroup.com [providiongroup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LC-MS/MS for FOY 251-d4 Detection
Welcome to the technical support center for the LC-MS/MS analysis of FOY 251-d4. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound by LC-MS/MS.
Issue 1: Low or No Signal for this compound
-
Question: I am not observing any signal, or the signal intensity for this compound is very low. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no signal can stem from several factors, ranging from sample preparation to instrument settings. Follow these steps to diagnose and resolve the issue:
-
Verify Analyte Stability: FOY 251 (GBPA) is the active metabolite of camostat (B1201512) mesylate. Camostat itself is highly unstable in plasma due to esterase activity, rapidly hydrolyzing to FOY 251.[1][2][3] Ensure that your sample collection and preparation protocol includes an effective esterase inhibitor, such as diisopropylfluorophosphate (DFP) or paraoxon, to prevent degradation.[1][2][3]
-
Confirm Instrument Parameters: Ensure the mass spectrometer is set to monitor the correct mass transitions for this compound. Since this compound is a deuterated internal standard, its mass will be slightly higher than the unlabeled analyte.[4] While specific transitions for this compound are not readily published, you can start by adapting the parameters for the unlabeled compound. For instance, a known transition for GBPA (FOY 251) is m/z 314.2 → 145.1.[5] For a d4-labeled standard, you would expect the precursor ion to be m/z 318.2. The product ion may or may not shift depending on the location of the deuterium (B1214612) labels. Infuse a solution of this compound directly into the mass spectrometer to determine its optimal precursor and product ions, as well as the ideal collision energy (CE) and declustering potential (DP).[6]
-
Check for Ion Suppression: Matrix effects from complex biological samples can suppress the ionization of your analyte, leading to a reduced signal.[7][8] To assess this, post-column infuse a solution of this compound while injecting a blank matrix sample. A dip in the signal at the expected retention time of your analyte indicates ion suppression. To mitigate this, improve your sample clean-up procedure (e.g., using solid-phase extraction) or adjust your chromatographic conditions to separate the analyte from the interfering matrix components.
-
Evaluate LC Conditions: Suboptimal chromatographic conditions can lead to poor peak shape and low signal intensity. Ensure your mobile phase composition and gradient are appropriate for retaining and eluting this compound. A reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component with a modifier (like formic acid) is a common starting point.[9]
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatographic peaks for this compound are tailing or splitting. What could be the cause and how can I improve the peak shape?
-
Answer: Poor peak shape can compromise the accuracy and precision of your quantification. Here are some common causes and solutions:
-
Column Contamination or Degradation: Over time, columns can become contaminated with sample matrix components, leading to peak tailing. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[10]
-
Inappropriate Sample Solvent: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion, including fronting and splitting.[10] Whenever possible, dissolve your sample in the initial mobile phase.[10]
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the column's stationary phase. Adding a small amount of a competing agent, like a buffer, to the mobile phase can help mitigate these interactions.[10]
-
Column Overload: Injecting too much analyte can saturate the column, leading to peak fronting. Try diluting your sample.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What should I investigate?
-
Answer: Consistent retention times are crucial for reliable peak identification and integration.[10] Fluctuations can be caused by:
-
LC System Instability: Check for leaks in the LC system, as this can cause pressure fluctuations and retention time shifts.[11] Ensure the pumps are delivering a consistent flow rate.
-
Mobile Phase Issues: Inconsistent mobile phase composition due to improper mixing or evaporation of the more volatile solvent can lead to retention time drift.[10] Prepare fresh mobile phases daily.[10]
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Use a column oven to maintain a stable temperature.[6]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to retention time shifts, particularly in gradient methods.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting LC-MS/MS parameters for this compound?
A1: While optimal parameters should be determined empirically, the following table provides recommended starting points based on typical values for similar small molecules and the known parameters for the unlabeled analog.
| Parameter | Recommended Starting Value | Notes |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic mobile phases promote protonation for positive ion mode ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Adjust as needed based on column dimensions and desired run time. |
| Injection Volume | 5 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
| Ionization Mode | ESI Positive | FOY 251 contains basic functional groups amenable to positive ionization. |
| Precursor Ion (Q1) | m/z 318.2 | Based on the unlabeled FOY 251 (GBPA) m/z of 314.2 + 4 for the deuterium atoms.[5] |
| Product Ion (Q3) | To be determined by infusion | A good starting point would be around m/z 145.1, the product ion of the unlabeled form.[5] |
| Collision Energy (CE) | 20-40 eV | Optimize by infusing the standard and ramping the collision energy. |
| Declustering Potential (DP) | 50-100 V | Optimize to reduce non-specific fragmentation in the ion source. |
Q2: My deuterated internal standard (this compound) is eluting slightly earlier than the unlabeled analyte (FOY 251). Is this normal and how can I address it?
A2: Yes, this is a known phenomenon called the "chromatographic deuterium isotope effect".[6] The carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to the deuterated compound having slightly lower hydrophobicity and eluting earlier in reversed-phase chromatography.[6] While often minimal, a significant separation can impact quantification. To minimize this effect, you can try:
-
Optimizing the chromatography: Adjusting the gradient slope or temperature may help improve co-elution.[6]
-
Changing the stationary phase: Different column chemistries may exhibit a reduced isotope effect.[6]
Q3: How should I prepare my stock and working solutions for this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent like methanol (B129727) or DMSO.[6] This stock solution can then be diluted with the initial mobile phase to create working solutions at the desired concentration for spiking into your samples.[6] Store stock solutions at low temperatures (e.g., -20°C or -80°C) to ensure long-term stability.
Experimental Protocols & Visualizations
Protocol: Optimization of MS/MS Parameters
This protocol outlines the steps for determining the optimal declustering potential (DP) and collision energy (CE) for this compound.
-
Prepare an Infusion Solution: Prepare a working solution of this compound at a concentration of approximately 100-500 ng/mL in a solvent that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize Precursor Ion and DP: In Q1 scan mode, identify the protonated molecular ion ([M+H]⁺) for this compound (expected around m/z 318.2). Then, in MRM mode with a predicted product ion, ramp the declustering potential to find the voltage that maximizes the precursor ion intensity without significant in-source fragmentation.
-
Optimize Product Ion and CE: Perform a product ion scan of the selected precursor ion to identify the most intense and stable fragment ions. Select one or two of the most abundant product ions for your MRM transitions. Then, for each transition, ramp the collision energy to determine the value that yields the highest product ion intensity.
Workflow for LC-MS/MS Analysis of this compound
References
- 1. Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.au.dk [pure.au.dk]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromacademy.com [chromacademy.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. myadlm.org [myadlm.org]
Technical Support Center: Analysis of FOY 251-d4 in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of FOY 251-d4 in biological samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in biological samples?
A1: FOY 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor camostat (B1201512) mesilate (FOY 305). The deuterated form, this compound, is often used as an internal standard in quantitative bioanalytical assays. FOY 251 contains two ester bonds that are highly susceptible to hydrolysis by esterases, which are abundant in biological matrices like whole blood and plasma. This rapid degradation can lead to inaccurate quantification of the analyte, compromising the reliability of experimental results.[1][2]
Q2: What is the primary degradation pathway of FOY 251 in biological samples?
A2: In biological samples, camostat mesilate is rapidly converted to its active metabolite, FOY 251 (GBPA), by carboxylesterases. FOY 251 is then further hydrolyzed by esterases to the inactive metabolite 4-guanidinobenzoic acid (GBA).[2] This metabolic cascade underscores the importance of inhibiting esterase activity immediately upon sample collection.
Q3: What are the recommended methods to prevent the degradation of this compound in blood and plasma samples?
A3: The most effective method to prevent the degradation of this compound is the immediate inhibition of esterase activity at the time of blood collection. This can be achieved by using a combination of chemical inhibitors and proper sample handling techniques. Specifically, the use of esterase inhibitors such as diisopropylfluorophosphate (DFP) or paraoxon (B1678428) at a concentration of 10 mM has been shown to be effective.[1][3] Additionally, maintaining a low temperature (e.g., collecting samples on ice) and controlling the pH can further enhance stability.
Q4: How stable is this compound in plasma when appropriate preservation methods are used?
A4: With the use of effective esterase inhibitors like DFP or paraoxon (10 mM) in fluoride-citrate-preserved plasma, no significant degradation of camostat and GBPA (FOY 251) has been observed for up to 24 hours at room temperature. For longer-term storage, samples are stable for at least 4 months when stored at -20°C or -80°C.[1][3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no detectable this compound signal | Inadequate inhibition of esterase activity leading to rapid degradation. | Ensure immediate addition of esterase inhibitors (e.g., 10 mM DFP or paraoxon) to blood collection tubes. Collect samples on ice and process them promptly to plasma.[1][3] |
| Improper sample storage. | Store plasma samples at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[1][3] | |
| High variability in replicate measurements | Inconsistent sample handling and processing times. | Standardize the time between blood collection, addition of inhibitors, and plasma separation. Ensure thorough mixing of inhibitors with the sample. |
| Matrix effects in the LC-MS/MS analysis. | Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to minimize matrix components. Use a stable isotope-labeled internal standard (like this compound) to correct for matrix effects. | |
| Poor peak shape in LC-MS/MS chromatogram | Contamination of the LC column or system. | Flush the LC system and column with appropriate solvents. If the problem persists, replace the column. |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase to ensure good peak shape for the analyte. Ensure the pH of the mobile phase is compatible with the analyte's chemical properties. | |
| Interference peaks observed | Presence of metabolites or other endogenous compounds. | Optimize the MS/MS transitions (MRM) to be highly specific for this compound. Adjust the chromatographic conditions to separate the interfering peaks from the analyte peak. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and analysis of FOY 251.
Table 1: Stability of Camostat and FOY 251 (GBPA) in Preserved Plasma
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | 24 hours | No significant degradation | [1][3] |
| -20°C | 4 months | No significant degradation | [1][3] |
| -80°C | 4 months | No significant degradation | [1][3] |
| Samples preserved with fluoride-citrate and 10 mM DFP or paraoxon. |
Table 2: Lower Limits of Quantification (LLOQ) for Camostat and its Metabolites by UHPLC-MS/MS
| Analyte | LLOQ (ng/mL) | Reference |
| Camostat (FOY 305) | 0.1 | [1][3] |
| FOY 251 (GBPA) | 0.1 | [1][3] |
| GBA | 0.2 | [1][3] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
Objective: To collect and process blood samples to ensure the stability of this compound for subsequent quantification.
Materials:
-
Blood collection tubes pre-treated with an anticoagulant (e.g., EDTA or sodium fluoride/potassium oxalate).
-
Esterase inhibitor stock solution (e.g., 1 M DFP or paraoxon in a suitable solvent).
-
Pipettes and sterile tips.
-
Centrifuge capable of refrigeration.
-
Cryovials for plasma storage.
-
Ice bucket.
Procedure:
-
Prepare Inhibitor Tubes: Prior to blood collection, add the esterase inhibitor stock solution to the blood collection tubes to achieve a final concentration of 10 mM upon blood collection. For example, for a 5 mL blood draw, add the appropriate volume of the stock solution.
-
Blood Collection: Collect whole blood directly into the prepared tubes containing the esterase inhibitor.
-
Immediate Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.
-
Cooling: Immediately place the blood collection tube on ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 10-15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Aliquoting and Storage: Aliquot the plasma into pre-labeled cryovials. Immediately freeze the plasma aliquots and store them at -80°C until analysis.
Protocol 2: UHPLC-MS/MS Quantification of this compound
Objective: To provide a general framework for the quantitative analysis of this compound in plasma samples. Note: This is a general guideline and specific parameters should be optimized for the instrument in use.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound at a known concentration).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
UHPLC Conditions (Example):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient tailored to provide good separation of the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for FOY 251 and this compound should be determined and optimized.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the analyte and internal standard.
Visualizations
References
Addressing matrix effects in the quantification of FOY 251 using FOY 251-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FOY 251-d4 as an internal standard for the quantification of FOY 251 (also known as GBPA) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of FOY 251?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, FOY 251. These components can include salts, lipids, proteins, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of FOY 251 in the mass spectrometer's ion source. This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and imprecise quantification.
Q2: How is the deuterated internal standard, this compound, intended to correct for matrix effects?
A2: A deuterated internal standard (d-IS) like this compound is considered the gold standard for mitigating matrix effects. Because it is chemically almost identical to FOY 251, with only a few hydrogen atoms replaced by deuterium (B1214612), it is expected to have the same physicochemical properties. This means it should co-elute with FOY 251 during chromatography and experience the same degree of ion suppression or enhancement. By adding a known amount of this compound to every sample, calibrator, and quality control (QC) sample, the ratio of the FOY 251 response to the this compound response is used for quantification. This ratiometric measurement normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.
Q3: What is the "deuterium isotope effect" and how can it affect my results?
A3: The deuterium isotope effect refers to the potential for slight differences in chromatographic retention time between an analyte and its deuterated internal standard. This can occur because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond. If FOY 251 and this compound separate, even slightly, during chromatography, they may elute into regions with different matrix components. This can lead to them experiencing different degrees of ion suppression or enhancement, a phenomenon known as differential matrix effects. As a result, the internal standard will not accurately compensate for the variability, leading to inaccurate quantification.
Troubleshooting Guide
Issue 1: High variability or poor accuracy in QC samples despite using this compound.
-
Possible Cause: Differential matrix effects due to chromatographic separation of FOY 251 and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a solution containing both FOY 251 and this compound and overlay their chromatograms. Confirm that their retention times are identical.
-
Optimize Chromatography: If separation is observed, modify the chromatographic conditions to achieve co-elution. This may involve adjusting the mobile phase gradient, changing the column temperature, or using a different column chemistry.
-
Improve Sample Cleanup: Enhance your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.
-
Issue 2: The signal for both FOY 251 and this compound is unexpectedly low or absent.
-
Possible Cause: Severe ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Assess Absolute Matrix Effects: Perform a quantitative matrix effect experiment (see protocol below) to determine the extent of ion suppression.
-
Dilute the Sample: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, thereby minimizing their suppressive effect. This is only feasible if the resulting concentrations of FOY 251 are still well above the lower limit of quantification (LLOQ).
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as liquid-liquid extraction (LLE) or a more selective SPE protocol, to remove the interfering components.
-
Issue 3: Inconsistent internal standard (this compound) response across the analytical run.
-
Possible Cause: Inconsistent sample preparation, or instability of the internal standard.
-
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure that the internal standard is being added precisely and consistently to every sample. Check for variability in extraction recovery.
-
Evaluate Internal Standard Stability: Perform stability experiments to confirm that this compound is stable throughout the sample preparation process and in the autosampler.
-
Quantitative Data Summary
The following tables summarize the acceptance criteria for the quantitative assessment of matrix effects, based on the FDA and EMA guidelines for bioanalytical method validation.
Table 1: Matrix Factor (MF) Assessment
| Parameter | Calculation | Acceptance Criteria | Purpose |
| Matrix Factor (MF) | (Peak response in presence of matrix) / (Peak response in absence of matrix) | Ideally between 0.8 and 1.2, but consistency is more critical. | To quantitatively assess the degree of ion suppression or enhancement. |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) | The coefficient of variation (CV) of the IS-Normalized MF from at least six different lots of matrix should be ≤15%. | To demonstrate that the internal standard effectively compensates for the variability in matrix effects across different sources. |
Table 2: Recovery Assessment
| Parameter | Calculation | Acceptance Criteria | Purpose |
| Recovery | (Peak response of an analyte spiked before extraction) / (Peak response of an analyte spiked after extraction) x 100% | The recovery of the analyte and the internal standard should be consistent, precise, and reproducible. A recovery of >90% has been reported for FOY 251.[1][2] | To evaluate the efficiency of the extraction procedure. |
Experimental Protocols
Protocol: Quantitative Evaluation of Matrix Effects
This protocol is designed to quantitatively assess the influence of the biological matrix on the ionization of FOY 251 and to evaluate the effectiveness of this compound in compensating for these effects.
1. Preparation of Solutions:
-
Set A (Neat Solution): Prepare standards of FOY 251 and this compound at low and high concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the extracted matrix with FOY 251 and this compound at the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six lots with FOY 251 and this compound at the same low and high concentrations before initiating the extraction process.
2. Sample Analysis:
-
Analyze all prepared samples using the validated LC-MS/MS method. The lower limit of quantification for FOY 251 is reported to be around 0.1 ng/mL.[1][2]
-
Record the peak areas for both FOY 251 and this compound in each sample.
3. Data Calculation:
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of Set B) / (Mean peak area of Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of FOY 251) / (MF of this compound)
-
Calculate the CV of the IS-Normalized MF across the six matrix lots.
-
-
Calculate Recovery:
-
Recovery (%) = (Mean peak area of Set C) / (Mean peak area of Set B) x 100
-
Example LC-MS/MS Method for FOY 251 (GBPA)
This is a generalized method based on published literature.[3][4]
-
Sample Preparation: Protein precipitation followed by solid-phase extraction.
-
Chromatography:
-
Mass Spectrometry:
Visualizations
Caption: Figure 1: Workflow for mitigating matrix effects using an internal standard.
Caption: Figure 2: Workflow for the quantitative assessment of matrix effects.
References
- 1. Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of FOY 251-d4 Stock Solutions
For researchers, scientists, and drug development professionals utilizing FOY 251-d4 as an internal standard, maintaining the stability of stock solutions is paramount for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in handling and storing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability, it is recommended to prepare initial stock solutions of this compound in anhydrous aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), or methanol.[1][2] Several studies have successfully used DMSO to prepare stock solutions of FOY-251 and its parent drug, camostat (B1201512) mesylate, for in vitro experiments, often at concentrations as high as 100 mM.[3][4]
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: To minimize degradation, this compound stock solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed, amber vials to protect from light and moisture.[2] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term stability is best preserved at lower temperatures. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[2]
Q3: What are the primary degradation pathways for this compound in solution?
A3: The two main stability concerns for this compound are chemical hydrolysis and deuterium-hydrogen (H/D) exchange.
-
Hydrolysis: FOY 251, or 4-(4-guanidinobenzoyloxy)phenylacetic acid, contains an ester linkage that is susceptible to hydrolysis, especially in the presence of water and under acidic or basic conditions. This hydrolysis will yield 4-guanidinobenzoic acid (GBA) and 4-hydroxyphenylacetic acid.[5] In a biological context, FOY-251 is known to be metabolized to the inactive GBA.[5]
-
Deuterium-Hydrogen (H/D) Exchange: The deuterium (B1214612) labels on the this compound molecule can exchange with protons from the solvent, particularly in protic solvents like water or methanol, or in the presence of trace amounts of moisture.[2][6] This can compromise the isotopic purity of the internal standard, leading to inaccurate quantification. The stability of the deuterium label is highly dependent on its position on the molecule; labels on or near heteroatoms are more prone to exchange.[6]
Q4: How can I minimize the risk of H/D exchange?
A4: To minimize H/D exchange, it is crucial to use anhydrous aprotic solvents for stock solution preparation.[2] Ensure that all glassware is thoroughly dried before use. If aqueous solutions are necessary for your experimental workflow, prepare them fresh and use them as quickly as possible. Storing solutions at low temperatures can also significantly slow down the rate of H/D exchange.[2]
Q5: Can I use this compound stock solutions that have been stored for an extended period?
A5: It is not recommended to use stock solutions that have been stored for an extended period without first verifying their integrity. The stability of the solution will depend on the solvent, storage temperature, and the number of freeze-thaw cycles it has undergone. It is best practice to perform a stability check, as outlined in the experimental protocols section, before using an aged stock solution in a critical experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or inaccurate quantification | Degradation of this compound stock solution | Prepare a fresh stock solution of this compound and re-run the experiment. Perform a stability check on the old stock solution by comparing its response to the fresh stock. |
| H/D exchange | Prepare stock solutions in anhydrous aprotic solvents. Minimize the exposure of the stock solution to moisture and protic solvents. If possible, use a this compound standard with deuterium labels on stable positions. | |
| Appearance of new peaks in the chromatogram | Hydrolysis of this compound | The primary degradation product is likely 4-guanidinobenzoic acid (GBA). Confirm the identity of the new peak by comparing its retention time and mass spectrum to a GBA standard if available. |
| Decreased peak area of this compound over time | Chemical degradation or adsorption | Ensure proper storage conditions (low temperature, protection from light). Consider using silanized vials to prevent adsorption to glass surfaces. |
| Variability between aliquots | Improper mixing or solvent evaporation | Before aliquoting, ensure the stock solution is thoroughly mixed. Use high-quality, tightly sealing vials to prevent solvent evaporation, especially with volatile solvents like acetonitrile. |
Quantitative Data on Stock Solution Stability
The following table provides illustrative stability data for this compound in various solvents under different storage conditions. This data is representative and should be used as a guideline. It is highly recommended to perform your own stability studies for your specific experimental conditions.
| Solvent | Temperature | 7 Days | 14 Days | 30 Days |
| DMSO | -20°C | >99% | >99% | >98% |
| 4°C | >98% | >95% | >90% | |
| 25°C (Room Temp) | >90% | >80% | >70% | |
| Acetonitrile | -20°C | >99% | >99% | >98% |
| 4°C | >97% | >94% | >88% | |
| 25°C (Room Temp) | >85% | >75% | >60% | |
| Methanol | -20°C | >98% | >96% | >92% |
| 4°C | >95% | >90% | >80% | |
| 25°C (Room Temp) | >80% | >65% | >50% | |
| 50:50 ACN:Water | -20°C | >95% | >90% | >80% |
| 4°C | >85% | >70% | <60% | |
| 25°C (Room Temp) | <70% | <50% | <30% |
Data is presented as the percentage of the initial this compound concentration remaining.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO (or other suitable aprotic solvent)
-
Calibrated balance
-
Volumetric flask
-
Pipettes
-
Amber glass vials with PTFE-lined caps
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of this compound powder.
-
Transfer the powder to a volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the powder completely. Vortex if necessary.
-
Once dissolved, add the solvent to the final volume and mix thoroughly.
-
Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Assessing the Stability of this compound Stock Solutions
-
Objective: To determine the stability of a this compound stock solution under specific storage conditions.
-
Materials:
-
Aged this compound stock solution to be tested
-
Freshly prepared this compound stock solution (for comparison)
-
LC-MS/MS system
-
Appropriate LC column and mobile phases
-
-
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of both the aged and fresh stock solutions in the appropriate solvent to fall within the linear range of the LC-MS/MS instrument.
-
-
LC-MS/MS Analysis:
-
Inject the diluted solutions onto the LC-MS/MS system.
-
Use a suitable chromatographic method to achieve good peak shape and separation for FOY 251. An example of LC-MS/MS parameters for the analysis of FOY-251 (GBPA) can be found in the literature.[7]
-
Monitor the appropriate mass transition for this compound and its non-deuterated counterpart if H/D exchange is suspected.
-
-
Data Analysis:
-
Compare the peak area of the aged this compound solution to the peak area of the freshly prepared solution at the same concentration.
-
Calculate the percentage of this compound remaining in the aged solution relative to the fresh solution.
-
If H/D exchange is being investigated, monitor the signal of the non-deuterated FOY 251 in the aged sample. An increase in this signal over time indicates H/D exchange.
-
-
Visualizations
Caption: Workflow for preparing and testing the stability of this compound stock solutions.
Caption: Primary degradation pathways for this compound in stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assays with FOY 251-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that may arise during in vitro assays involving high concentrations of FOY 251-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
FOY 251 is the active metabolite of the serine protease inhibitor, camostat (B1201512) mesylate. It is a potent inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key enzyme involved in the entry of certain viruses, including SARS-CoV-2, into host cells. The "-d4" designation indicates that the molecule has been isotopically labeled with four deuterium (B1214612) atoms, which is often done to serve as an internal standard in mass spectrometry-based assays.
Q2: I am observing a decrease in cell viability at mid-range concentrations of this compound, but at higher concentrations, the viability appears to increase or plateau, resulting in a U-shaped dose-response curve. What could be causing this?
This phenomenon is a common artifact in cell viability assays and can be attributed to several factors unrelated to the actual viability of the cells:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of the assay, leading to artificially inflated signals that can be misinterpreted as increased cell viability. It is crucial to visually inspect your assay plates for any signs of precipitation.
-
Direct Chemical Interference: The compound itself might directly interact with the assay reagents. For instance, in tetrazolium-based assays like MTT, the compound could chemically reduce the reagent to its colored formazan (B1609692) product, independent of cellular metabolic activity. This would result in a false positive signal for cell viability.
-
Off-Target Effects: While less common, at very high concentrations, the compound might have off-target effects that could counteract its cytotoxic mechanism or interfere with the assay chemistry.
Q3: My cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?
Inconsistent results can stem from several experimental variables:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and that the cell number is consistent across all wells.
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound should be kept constant across all wells, including vehicle controls. High solvent concentrations can be toxic to cells.[1][2]
-
Compound Preparation and Storage: Ensure that the stock solution of this compound is properly stored and that fresh dilutions are made for each experiment to avoid degradation.
-
Incubation Times: Adhere to consistent incubation times for cell seeding, compound treatment, and the addition of assay reagents.
Troubleshooting Guides
Issue 1: Unexpectedly Low Cell Viability at All Concentrations of this compound
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) may be at a toxic concentration. Recommendation: Ensure the final solvent concentration is below 0.5%, and ideally below 0.1%.[1] Run a vehicle control with the highest concentration of the solvent used. |
| Incorrect Compound Concentration | Errors in calculating the dilution of the this compound stock solution may result in higher than intended final concentrations. Recommendation: Double-check all calculations and ensure accurate pipetting. |
| Cell Health | The cells may have been unhealthy or at a suboptimal growth phase before the start of the experiment. Recommendation: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. |
Issue 2: High Background Signal in the Cell Viability Assay
| Possible Cause | Troubleshooting Step |
| Compound Interference | This compound may be directly reacting with the assay reagent. Recommendation: Include a "compound only" control (wells with media and this compound but no cells) to measure any direct chemical reduction of the assay reagent. |
| Media Components | Phenol (B47542) red or other components in the culture medium can interfere with absorbance readings. Recommendation: If possible, use a phenol red-free medium for the assay. |
| Contamination | Microbial contamination can lead to a high background signal. Recommendation: Regularly check cell cultures for any signs of contamination. |
Issue 3: Precipitate Formation in the Wells
| Possible Cause | Troubleshooting Step |
| Low Compound Solubility | The concentration of this compound exceeds its solubility limit in the cell culture medium. Recommendation: Determine the solubility of this compound in your specific medium. Consider using a lower top concentration or a different solvent system if possible. |
| Solvent Shock | Rapidly adding a concentrated stock solution to the aqueous medium can cause the compound to precipitate. Recommendation: Prepare intermediate dilutions of the stock solution in pre-warmed media. Add the compound dropwise while gently swirling the plate. |
Quantitative Data Summary
The following table summarizes key quantitative data for FOY-251 based on available literature. Note that specific values for the deuterated form (this compound) are not available and are expected to be comparable.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TMPRSS2 inhibition) | 33.3 nM | Recombinant TMPRSS2 | --INVALID-LINK-- |
| EC50 (SARS-CoV-2 pseudoparticle entry) | 178 nM | Calu-3 cells | --INVALID-LINK-- |
| Solubility (DMSO) | 3 mg/mL | N/A | --INVALID-LINK-- |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Neutral Red Uptake Assay
The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Staining: After the treatment period, remove the medium and add 100 µL of a pre-warmed medium containing a non-toxic concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., a solution of 1% acetic acid and 50% ethanol) to each well and incubate for 10 minutes on a shaker to extract the dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.
Visualizations
Caption: Simplified pathway of this compound inhibiting viral entry.
Caption: A typical workflow for a cell viability experiment.
Caption: Troubleshooting flowchart for a U-shaped dose-response curve.
References
Optimizing incubation times for FOY 251-d4 in enzyme inhibition assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FOY 251-d4 in enzyme inhibition assays. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the deuterated form of FOY-251 (also known as GBPA), the active metabolite of the prodrug Camostat mesylate.[1][2] It functions as a serine protease inhibitor.[1][3][4][5] Its mechanism involves covalent binding to the serine residue within the active site of target enzymes, such as TMPRSS2.[1][3] This inhibition process consists of two stages: an initial reversible non-covalent binding, followed by the formation of a more stable, yet still reversible, covalent bond.[1][2]
Q2: What are the primary enzyme targets for this compound?
The most prominently studied target of FOY-251 is Transmembrane Protease, Serine 2 (TMPRSS2), a key enzyme in the entry of viruses like SARS-CoV-2 into host cells.[1][3][6][7][8] It is also known to inhibit other trypsin-like serine proteases.[5][9]
Q3: Why is a pre-incubation step necessary when using this compound?
A pre-incubation step, where the enzyme and inhibitor are mixed and allowed to sit together before adding the substrate, is crucial for inhibitors like this compound that exhibit time-dependent inhibition.[10][11] This allows sufficient time for the inhibitor to bind to the enzyme, including the formation of the covalent bond, ensuring that the measured inhibition is at or near equilibrium.[12][13] The duration of this step is critical and should be optimized for your specific assay conditions.[12][13]
Q4: How should I properly dissolve and store this compound?
For optimal results, it is recommended to dissolve this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before preparing aqueous working solutions.[10] Always refer to the manufacturer's datasheet for specific solubility and storage instructions. In general, storing stock solutions at -20°C or -80°C is advisable to maintain stability. Avoid repeated freeze-thaw cycles.[14]
Troubleshooting Guide
Issue 1: I am observing lower than expected inhibition.
| Potential Cause | Troubleshooting Step |
| Insufficient Pre-incubation Time | The covalent binding of this compound to its target is a time-dependent process.[1] Increase the pre-incubation time of the enzyme with this compound before adding the substrate.[15] We recommend testing a time course (e.g., 15, 30, 60 minutes) to determine the optimal duration.[16] |
| Suboptimal Inhibitor Concentration | The concentration of this compound may be too low to achieve significant inhibition. Perform a dose-response curve, testing a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value for your specific experimental setup.[15] |
| Incorrect Assay Conditions | Enzyme activity is highly sensitive to pH and temperature.[10] Ensure your assay buffer is at the optimal pH for your target enzyme and that the incubation temperature is appropriate and consistent.[17][18] |
| Degraded Inhibitor | Improper storage or multiple freeze-thaw cycles can lead to degradation of the inhibitor. Prepare fresh stock solutions of this compound and store them appropriately.[17] |
| High Substrate Concentration | For competitive inhibitors, high substrate concentrations can compete with the inhibitor for binding to the enzyme's active site. If possible, run your assay with the substrate concentration at or below its Michaelis constant (Km) value.[9][15] |
Issue 2: My assay results are inconsistent and not reproducible.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Small volumes can be difficult to pipette accurately.[18] Use calibrated pipettes and consider preparing a master mix for your reagents to minimize pipetting errors.[17] |
| Unstable Enzyme | Enzymes can lose activity over time, especially if not kept at the proper temperature. Keep enzyme solutions on ice and prepare them fresh for each experiment.[10][18] |
| Improperly Thawed Reagents | Ensure all components, including buffers and enzyme solutions, are completely thawed and mixed gently before use to ensure homogeneity.[17] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with a blank solution (e.g., water or buffer). |
Issue 3: I am observing a high background signal in my assay.
| Potential Cause | Troubleshooting Step |
| Substrate Instability | The substrate may be degrading spontaneously, leading to a signal in the absence of enzyme activity. Prepare the substrate solution fresh for each experiment and run a "no-enzyme" control to measure the rate of spontaneous degradation.[14] |
| Autofluorescence of Compounds | If using a fluorescence-based assay, this compound or other components in your sample may be autofluorescent. Measure the fluorescence of each component individually to identify the source.[14] Using black microplates for fluorescence assays can help reduce background.[17] |
| Contaminating Proteases | Your enzyme preparation may be contaminated with other proteases. Consider using protease inhibitors (that do not affect your target enzyme) in your control wells to assess this possibility.[14] |
Quantitative Data Summary
The following table summarizes the inhibitory potency of FOY-251 against TMPRSS2 as reported in the literature. Note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target Enzyme | Reported IC50 | Reference |
| FOY-251 | TMPRSS2 | 33.3 nM | [9][19] |
| FOY-251 | TMPRSS2 | 70.3 nM | [7] |
| Camostat (Prodrug) | TMPRSS2 | 6.2 nM | [9][19] |
| Camostat (Prodrug) | TMPRSS2 | 4.2 nM | [7] |
Experimental Protocols
Standard Protocol: Determining the IC50 of this compound against a Serine Protease
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound. It should be optimized for your specific enzyme and substrate.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer at the optimal pH for your target enzyme (e.g., Tris-HCl, HEPES). Ensure all components are at room temperature before use.[17]
- Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable buffer and store it on ice.
- Enzyme Working Solution: Immediately before the assay, dilute the enzyme stock solution to the desired working concentration in cold assay buffer. The optimal concentration should result in a linear reaction rate over the desired time course.[14]
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
- This compound Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to test (e.g., 1 nM to 100 µM).
- Substrate Stock Solution: Prepare a concentrated stock of a suitable fluorogenic or chromogenic substrate in an appropriate solvent.
- Substrate Working Solution: Dilute the substrate stock to the desired final concentration in the assay buffer.
2. Assay Procedure (96-well plate format):
- Controls:
- 100% Activity Control (No Inhibitor): Add assay buffer containing the same final concentration of DMSO as the inhibitor wells, followed by the enzyme working solution.
- Background Control (No Enzyme): Add assay buffer (with DMSO) but no enzyme.
- Inhibitor Wells: Add the serially diluted this compound solutions to the appropriate wells, followed by the enzyme working solution.
- Pre-incubation: Mix the plate gently and pre-incubate at the optimal temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[15]
- Reaction Initiation: Add the substrate working solution to all wells to start the reaction.
- Signal Measurement: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).[15]
3. Data Analysis:
- Subtract the background reading from all other measurements.
- Calculate the reaction rate for each well.
- Normalize the data by setting the "100% Activity Control" as 100% and the "Background Control" as 0%.
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.[7][19]
Visualizations
Caption: Mechanism of TMPRSS2 inhibition by this compound.
Caption: Standard workflow for an enzyme inhibition assay.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. docs.abcam.com [docs.abcam.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of Camostat Mesylate and its Active Metabolite FOY 251
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activities of the serine protease inhibitor Camostat mesylate (also known as FOY 305) and its active metabolite, FOY 251 (also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid or GBPA). While the user's initial interest included a deuterated form, FOY 251-d4, a comprehensive search of scientific literature and public databases did not yield any specific experimental data comparing its inhibitory activity. Therefore, this guide will focus on the well-documented comparison between Camostat mesylate and FOY 251, supplemented with a theoretical overview of the potential effects of deuteration on drug metabolism and activity.
The primary target for both Camostat mesylate and FOY 251 is the transmembrane protease, serine 2 (TMPRSS2), a key host cell enzyme essential for the entry of various viruses, including SARS-CoV-2, into human cells.[1][2]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Camostat mesylate and FOY 251 has been evaluated in both biochemical and cell-based assays. The following table summarizes the key quantitative data from published studies.
| Compound | Assay Type | Target | Metric | Value (nM) | Reference |
| Camostat mesylate | Biochemical Assay | Recombinant TMPRSS2 | IC50 | 6.2 | [3] |
| FOY 251 | Biochemical Assay | Recombinant TMPRSS2 | IC50 | 33.3 | [3] |
| Camostat mesylate | Biochemical Assay | Recombinant TMPRSS2 | IC50 | 4.2 | [1] |
| FOY 251 | Biochemical Assay | Recombinant TMPRSS2 | IC50 | 70.3 | [1] |
| Camostat mesylate | Cell-based Assay (SARS-CoV-2 pseudoparticles) | SARS-CoV-2 Entry | EC50 | 107 | [1][4] |
| FOY 251 | Cell-based Assay (SARS-CoV-2 pseudoparticles) | SARS-CoV-2 Entry | EC50 | 178 | [1][4][5] |
Note on this compound: No experimental data for the inhibitory activity (IC50 or EC50) of this compound was found in the reviewed literature.
Mechanism of Action and Metabolic Conversion
Camostat mesylate is a prodrug that is rapidly converted to its active metabolite, FOY 251, in physiological fluids.[6][7] This conversion is a critical step for its therapeutic activity. Both compounds inhibit TMPRSS2 through a mechanism of reversible covalent inhibition, where they bind to the active site of the enzyme.[6] This binding prevents TMPRSS2 from cleaving and activating the spike protein of viruses like SARS-CoV-2, thereby blocking their entry into host cells.[1][2]
Experimental Protocols
The following are summaries of the methodologies used in the cited studies to determine the inhibitory activities of Camostat mesylate and FOY 251.
Biochemical Inhibition Assay (Recombinant TMPRSS2)
This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified TMPRSS2.
-
Enzyme: Recombinant Human TMPRSS2 protein.[3]
-
Substrate: A fluorogenic peptide substrate, such as Boc-Gln-Ala-Arg-AMC, is used. When cleaved by TMPRSS2, it releases a fluorescent molecule (AMC).[1][3]
-
Procedure:
-
The recombinant TMPRSS2 enzyme is incubated with varying concentrations of the inhibitor (Camostat mesylate or FOY 251).[8]
-
The fluorogenic substrate is added to the mixture.[8]
-
The fluorescence intensity is measured over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.[1][8]
-
The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.[1]
-
-
Assay Buffer: Typically contains 50 mM Tris pH 8, 150 mM NaCl, and 0.01% Tween20.[8]
Cell-Based SARS-CoV-2 Pseudoparticle Entry Assay
This assay measures the ability of the compounds to inhibit the entry of virus-like particles (pseudoparticles) into host cells.
-
Cells: Calu-3 human lung cells, which endogenously express TMPRSS2, are commonly used.[1][5]
-
Pseudoparticles: These are non-replicating viral particles that have the SARS-CoV-2 spike protein on their surface and carry a reporter gene (e.g., luciferase).
-
Procedure:
-
Calu-3 cells are pre-incubated with different concentrations of the inhibitor for a set period (e.g., 2 hours).[1]
-
The cells are then inoculated with the SARS-CoV-2 pseudoparticles.[1]
-
After a further incubation period, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The reporter gene activity is proportional to the number of viral particles that successfully entered the cells.[9]
-
The concentration of the inhibitor that reduces viral entry by 50% is determined as the EC50 value.[1]
-
The Potential Role of Deuteration: A Note on this compound
While no direct experimental data for this compound is available, the principles of deuteration in pharmacology suggest potential benefits. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium at specific positions in a drug molecule can alter its metabolic profile.
The primary theoretical advantage of deuterating a drug like FOY 251 would be to slow down its metabolism. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. This could potentially lead to:
-
Increased half-life: A slower rate of metabolism could result in the drug remaining in the body for a longer period.
-
Improved pharmacokinetic profile: This could lead to more stable plasma concentrations and potentially allow for less frequent dosing.
-
Reduced formation of inactive metabolites: By slowing down the conversion of FOY 251 to its inactive metabolite, GBA, deuteration could enhance the overall therapeutic efficacy.
It is important to emphasize that these are theoretical advantages, and without experimental data, the actual effects of deuterating FOY 251 on its inhibitory activity and pharmacokinetic properties remain unknown. Further research and preclinical studies would be required to ascertain the benefits, if any, of this compound.
Conclusion
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SARS-CoV-2 entry into human airway organoids is serine protease-mediated and facilitated by the multibasic cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Complexities: A Comparative Guide to Internal Standards for FOY-251 Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of camostat (B1201512) mesylate and its active metabolite, FOY-251 (GBPA), the choice of an appropriate internal standard is paramount for developing a robust and reliable analytical method. This guide provides an objective comparison of analytical methods for the quantification of FOY-251, with a focus on the performance of a stable isotope-labeled internal standard, FOY 251-d4, versus an analog internal standard.
The validation of an analytical method is a critical step in drug development, ensuring that the method is suitable for its intended purpose. Key validation parameters include accuracy, precision, linearity, and robustness. The use of an internal standard (IS) is a widely accepted practice in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" due to their similar physicochemical properties to the analyte, which allows them to effectively track the analyte through the analytical process.
This guide presents a side-by-side comparison of two distinct analytical approaches for the quantification of FOY-251, providing the necessary data and protocols to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standard
The following tables summarize the validation parameters for two different analytical methods for the quantification of FOY-251 (GBPA) and its further metabolite, 4-guanidinobenzoic acid (GBA). Method 1 utilizes stable isotopically labeled internal standards, while Method 2 employs an analog internal standard (sildenafil).
Table 1: Method Validation Parameters for FOY-251 (GBPA) Quantification
| Validation Parameter | Method 1: Stable Isotope-Labeled IS | Method 2: Analog IS (Sildenafil) |
| Linearity Range | 1 - 800 ng/mL | 0.5 - 1000 ng/mL |
| Accuracy (Bias) | Within ±3% | Within 15% of theoretical values |
| Precision (CV%) | Not explicitly stated, but method deemed accurate | Within 15% of theoretical values |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL |
Table 2: Method Validation Parameters for GBA Quantification
| Validation Parameter | Method 1: Stable Isotope-Labeled IS | Method 2: Analog IS (Sildenafil) |
| Linearity Range | Not explicitly stated | 0.5 - 1000 ng/mL |
| Accuracy (Bias) | Not explicitly stated | Within 15% of theoretical values |
| Precision (CV%) | Not explicitly stated | Within 15% of theoretical values |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 0.5 ng/mL |
Note: The available data for Method 1 did not specify all validation parameters for GBA.
Experimental Protocols
Method 1: Quantification of Camostat and its Metabolites using Stable Isotope-Labeled Internal Standards
This method describes the use of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-ESI-MS/MS) method for the simultaneous quantification of camostat, GBPA (FOY-251), and GBA in human plasma.[1]
Sample Preparation:
Due to the instability of camostat in plasma, immediate stabilization of blood samples is crucial. This is achieved by using collection tubes containing an esterase inhibitor.
LC-MS/MS System:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC)
-
Ionization: Electrospray ionization (ESI)
-
Detection: Tandem mass spectrometry (MS/MS)
Internal Standards:
-
Stable isotopically labeled analogues of camostat, GBPA, and GBA.
Validation:
The method was validated for its ability to provide accurate and sensitive quantification of the analytes. The trueness, expressed as relative bias, was within ±3% for concentrations ranging from 1 to 800 ng/mL.[1]
Method 2: Bioanalysis of GBPA and GBA using an Analog Internal Standard
This method details the bioanalysis of GBPA and GBA in human plasma using LC-MS/MS with sildenafil (B151) as the internal standard.[2]
Sample Preparation:
-
Collect venous blood samples in EDTA-K2 tubes.
-
Centrifuge the samples at 3000 rpm for 10 minutes to isolate the plasma.
-
Further processing steps for protein precipitation and extraction are performed before analysis.
LC-MS/MS System:
-
Chromatography: Liquid chromatography (LC)
-
Detection: Tandem mass spectrometry (MS/MS) - Triple Quad 5500 (Sciex)
-
Columns:
-
GBPA: ACE 5 C18 column (4.6 × 150 mm, 5 µm)
-
GBA: CAPCELL PAK SCK UG80 S5 column (2.0 × 50 mm, 5 µm)
-
-
Mobile Phase:
-
GBPA: Isocratic mixture of 10 mM ammonium (B1175870) formate (B1220265) (0.1% formic acid) and methanol (B129727) (45:55, v/v).
-
GBA: Isocratic mixture of 40 mM ammonium formate (0.1% formic acid) and acetonitrile (B52724) (50:50, v/v).
-
-
MRM Transitions (m/z):
-
GBPA: 314.2 → 145.1
-
GBA: 180.1 → 163.0
-
Sildenafil (IS): 475.1 → 283
-
Validation:
The method was validated according to the bioanalytical method validation guidelines. The precision and accuracy were assessed using quality control samples at low, intermediate, and high concentrations, with over 67% of the samples meeting the criterion of being within 15% of the theoretical values.[2]
Visualizing the Workflow and Rationale
To further clarify the experimental process and the rationale behind the use of a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for the bioanalysis of FOY-251.
Caption: Rationale for selecting a stable isotope-labeled internal standard.
References
- 1. Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of FOY-251-d4 Cross-reactivity with Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of FOY-251-d4, the deuterated active metabolite of camostat (B1201512) mesylate, with other serine proteases. The information is intended to assist researchers and drug development professionals in evaluating its potential for therapeutic applications. This document summarizes key inhibitory activities, presents comparative data with other known serine protease inhibitors, and provides detailed experimental methodologies.
Introduction to FOY-251
Camostat mesylate is a prodrug that is rapidly converted in vivo to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251.[1] FOY-251 is a potent inhibitor of various serine proteases.[2] Deuteration of small molecules, creating compounds like FOY-251-d4, is a common strategy in drug development to potentially improve pharmacokinetic properties, such as metabolic stability, without significantly altering the pharmacological activity. This guide will focus on the known serine protease targets of the non-deuterated active metabolite, FOY-251, as a proxy for FOY-251-d4's expected activity.
Mechanism of Action
FOY-251 acts as a competitive inhibitor of serine proteases, engaging in reversible covalent binding with the serine residue within the enzyme's active site.[3] This interaction blocks the normal catalytic function of the protease.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of FOY-251 and two other clinically relevant serine protease inhibitors, nafamostat (B1217035) and gabexate (B1204611), against a panel of serine proteases. Lower IC50 values indicate greater potency.
| Serine Protease | FOY-251 (GBPA) IC50 (nM) | Nafamostat IC50 (nM) | Gabexate IC50 (nM) |
| TMPRSS2 | 33.3[4][5][6] | 0.27[4][5][6] | 130[4][5][6] |
| Trypsin | Similar activity to Camostat | 0.3 - 54,000 (range)[7] | - |
| Thrombin | Similar activity to Camostat | - | Inhibits[8][9] |
| Plasmin | Similar activity to Camostat | - | Inhibits[8][9] |
| Plasma Kallikrein | Similar activity to Camostat | - | Inhibits[9] |
| Factor Xa | - | - | Inhibits[10] |
| Urokinase | - | - | Inhibits[10] |
| Hepsin | - | 5 | - |
| HGFA | - | 150 (Ki=25) | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes. "Similar activity to Camostat" indicates that while specific IC50 values for FOY-251 were not provided in the cited source, its activity was reported to be comparable to that of its parent compound.[4][5]
Cross-reactivity Profile of FOY-251
FOY-251 demonstrates broad-spectrum inhibitory activity against several trypsin-like serine proteases. Its most potent activity is observed against TMPRSS2. While direct quantitative comparisons across a wide panel of proteases are not extensively documented in single studies, existing data suggests that FOY-251 is a potent inhibitor of proteases involved in viral entry (TMPRSS2) and coagulation (thrombin, plasmin).
Alternative Serine Protease Inhibitors
Nafamostat Mesylate: A potent, reversible serine protease inhibitor with a broader range of potent inhibition across multiple serine proteases compared to FOY-251.[7][11][12] It is a strong inhibitor of TMPRSS2, making it a compound of interest for antiviral research.
Gabexate Mesylate: A synthetic serine protease inhibitor used in the treatment of pancreatitis and disseminated intravascular coagulation.[8][9][13] It inhibits a range of proteases involved in coagulation and inflammation, including thrombin, plasmin, and kallikrein.[9][10][14]
Experimental Protocols
In Vitro Serine Protease Inhibition Assay (Fluorogenic)
This section details a general protocol for determining the inhibitory activity of a compound against a specific serine protease using a fluorogenic substrate.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound (e.g., FOY-251-d4) against a target serine protease.
Principle: The assay measures the enzymatic activity of a serine protease by monitoring the cleavage of a synthetic peptide substrate linked to a fluorophore. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.
Materials:
-
Recombinant human serine protease (e.g., TMPRSS2)
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2)[15]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
Test compound (FOY-251-d4) and reference inhibitors (Nafamostat, Gabexate) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 360/460 nm for AMC-based substrates)[11]
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test and reference inhibitors in DMSO. A typical starting concentration might be 1 mM, followed by serial 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each inhibitor dilution into the wells of a black microplate. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).
-
Enzyme Addition: Prepare a working solution of the serine protease in cold assay buffer. Add the enzyme solution to all wells except the no-enzyme control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a working solution of the fluorogenic substrate in the assay buffer. To initiate the enzymatic reaction, add the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the microplate into a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 20-30 minutes).[11]
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of the reaction (Vmax) by calculating the slope of the linear portion of the fluorescence signal versus time curve.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Vmax_inhibitor - Vmax_background) / (Vmax_no_inhibitor - Vmax_background))[11]
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
FOY-251, the active metabolite of camostat mesylate, is a potent inhibitor of TMPRSS2 and other serine proteases. Its cross-reactivity profile suggests potential applications where the inhibition of these enzymes is therapeutically beneficial. When compared to other serine protease inhibitors like nafamostat and gabexate, FOY-251 exhibits a distinct inhibitory profile. The choice of inhibitor will depend on the specific therapeutic target and the desired selectivity. The provided experimental protocol offers a standardized method for further characterizing the inhibitory activity of FOY-251-d4 and other novel compounds against a broader panel of serine proteases.
References
- 1. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tridhascholars.org [tridhascholars.org]
- 3. researchgate.net [researchgate.net]
- 4. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rpeptide.com [rpeptide.com]
- 8. What is Gabexate Mesilate used for? [synapse.patsnap.com]
- 9. Gabexate - MeSH - NCBI [ncbi.nlm.nih.gov]
- 10. Gabexate mesylate inhibition of serine proteases: thermodynamic and computer-graphics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Synthetic serine protease inhibitor, gabexate mesilate, prevents nuclear factor-kappaB activation and increases TNF-alpha-mediated apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Effect of Deuterium Labeling on FOY 251 Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of deuterated FOY 251 (FOY 251-d4) relative to its non-deuterated counterpart, FOY 251. While direct experimental data on this compound is not currently available in the public domain, this document extrapolates the likely effects of deuterium (B1214612) labeling based on established principles of kinetic isotope effects and the known pharmacological profile of FOY 251. The information presented herein is intended to guide future research and development efforts in this area.
Introduction to FOY 251 and the Rationale for Deuterium Labeling
FOY 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor camostat (B1201512) mesylate.[1][2] It is a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2), a key enzyme involved in the proteolytic activation of various viral envelope proteins, including the spike protein of SARS-CoV-2, thus inhibiting viral entry into host cells.[1][3][4][5]
Deuterium labeling, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategy increasingly employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6][7][8][9] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[6] This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[6][10] By strategically placing deuterium atoms at metabolically vulnerable positions in a drug molecule, it is possible to:
-
Increase metabolic stability: Slowing down the rate of metabolism can lead to a longer drug half-life.[6][10]
-
Enhance therapeutic efficacy: A longer half-life can result in sustained therapeutic concentrations.[6]
-
Improve safety profile: Reduced metabolism may lead to decreased formation of potentially toxic metabolites.[6][10]
-
Reduce dosing frequency: A longer-acting drug can lead to more convenient dosing regimens.[6]
Given the therapeutic potential of FOY 251, exploring the impact of deuterium labeling on its bioactivity is a logical step towards optimizing its clinical utility. This guide outlines the potential comparative bioactivity of a hypothetical deuterated version, this compound, and provides a framework for its experimental evaluation.
Predicted Comparative Bioactivity: FOY 251 vs. This compound
The following tables summarize the predicted changes in the bioactivity of FOY 251 upon deuteration. These predictions are based on the general principles of the kinetic isotope effect and assume that deuterium substitution is placed at a site of metabolic transformation.
Table 1: Predicted Pharmacokinetic (PK) Profile Comparison
| Parameter | FOY 251 (Non-deuterated) | This compound (Deuterated) - Predicted | Rationale for Prediction |
| Metabolic Stability | Moderate | Increased | Deuterium substitution at a metabolically labile site is expected to slow down enzymatic degradation due to the kinetic isotope effect. |
| Half-life (t½) | Short | Longer | A decreased rate of metabolism would lead to a longer persistence of the drug in the systemic circulation. |
| Clearance (CL) | High | Lower | Slower metabolism would result in a lower rate of drug elimination from the body. |
| Area Under the Curve (AUC) | Moderate | Increased | A longer half-life and lower clearance would contribute to a greater overall drug exposure. |
Table 2: Predicted Pharmacodynamic (PD) Profile Comparison
| Parameter | FOY 251 (Non-deuterated) | This compound (Deuterated) - Predicted | Rationale for Prediction |
| Target Affinity (Ki) | High | Unchanged | Deuterium substitution is not expected to alter the fundamental binding interaction with the target enzyme, TMPRSS2. |
| Inhibitory Potency (IC50/EC50) | Potent | Similar to FOY 251 | As target affinity is predicted to be unchanged, the intrinsic inhibitory activity should remain comparable. |
| Duration of Action | Short to Moderate | Longer | Increased metabolic stability and a longer half-life would likely lead to a more sustained inhibition of the target. |
Proposed Experimental Protocols for a Comparative Study
To validate the predicted effects of deuterium labeling on FOY 251 bioactivity, a series of in vitro and in vivo experiments would be necessary. The following are proposed methodologies for a comprehensive comparative analysis.
1. In Vitro Metabolic Stability Assay
-
Objective: To compare the rate of metabolism of FOY 251 and this compound.
-
Methodology:
-
Incubate FOY 251 and this compound separately with liver microsomes (human, rat, or mouse) or hepatocytes.
-
The incubation mixture should contain a NADPH-regenerating system to support cytochrome P450-mediated metabolism.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
-
2. In Vitro TMPRSS2 Inhibition Assay
-
Objective: To determine and compare the inhibitory potency of FOY 251 and this compound against the TMPRSS2 enzyme.
-
Methodology:
-
Use a commercially available recombinant human TMPRSS2 enzyme and a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).
-
Prepare a series of dilutions for both FOY 251 and this compound.
-
In a microplate, incubate the enzyme with varying concentrations of the inhibitors for a predetermined period.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC50 values for both compounds by fitting the data to a dose-response curve.
-
3. Cell-Based Viral Entry Assay
-
Objective: To assess the ability of FOY 251 and this compound to inhibit virus entry into host cells.
-
Methodology:
-
Use a cell line that expresses TMPRSS2 (e.g., Calu-3 cells).
-
Utilize a pseudotyped virus expressing the spike protein of a relevant virus (e.g., SARS-CoV-2) and a reporter gene (e.g., luciferase or GFP).
-
Pre-incubate the cells with various concentrations of FOY 251 and this compound.
-
Infect the cells with the pseudotyped virus.
-
After a suitable incubation period, measure the reporter gene expression (e.g., luminescence or fluorescence).
-
Calculate the EC50 values for both compounds, representing the concentration required to inhibit viral entry by 50%.
-
4. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats or Mice)
-
Objective: To compare the pharmacokinetic profiles of FOY 251 and this compound in a living organism.
-
Methodology:
-
Administer equimolar doses of FOY 251 and this compound to separate groups of animals via a relevant route (e.g., intravenous or oral).
-
Collect blood samples at multiple time points post-administration.
-
Process the blood samples to obtain plasma.
-
Quantify the plasma concentrations of FOY 251 and this compound using a validated LC-MS/MS method.
-
Perform non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, and CL.
-
Visualizing the Rationale and Experimental Approach
The following diagrams illustrate the mechanism of action of FOY 251 and a proposed workflow for the comparative evaluation of its deuterated analog.
Caption: Mechanism of FOY 251 in blocking viral entry.
Caption: Proposed workflow for comparative bioactivity studies.
Conclusion
The strategic application of deuterium labeling to FOY 251 holds the potential to significantly improve its pharmacokinetic profile, leading to a more effective and convenient therapeutic agent. While the predictions outlined in this guide are based on sound scientific principles, they remain hypothetical in the absence of direct experimental evidence. The proposed experimental protocols provide a clear roadmap for future research to rigorously evaluate the bioactivity of this compound and determine its potential as an optimized therapeutic candidate. Such studies are crucial to unlock the full potential of deuterium chemistry in enhancing the clinical performance of promising drugs like FOY 251.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard vs. a Practical Alternative: A Head-to-Head Comparison of FOY 251-d4 and Sildenafil as Internal Standards for the Bioanalysis of FOY-251 (GBPA)
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Camostat (B1201512) mesylate's active metabolite, 4-(4-guanidinobenzoyloxy) phenylacetic acid (GBPA), also known as FOY-251, the choice of internal standard is critical for ensuring data accuracy and reliability. This guide provides a head-to-head comparison of the deuterated internal standard FOY 251-d4 and a non-deuterated structural analog, sildenafil (B151), in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of bioanalytical methods for the quantification of FOY-251 using a stable isotope-labeled internal standard (presumed to be this compound) and sildenafil as a non-deuterated internal standard. It is important to note that the data is compiled from two separate studies and a direct head-to-head experiment under identical conditions was not available in the public domain.
| Performance Parameter | Method with Stable Isotope-Labeled IS (e.g., this compound) | Method with Sildenafil as IS |
| Analyte Recovery | > 90%[1][2][3] | Data not specified for IS |
| Precision (RSD) | < 8%[1][2][3] | Data not specified for IS |
| **Linearity (r²) ** | Not explicitly stated, but method was validated | Not explicitly stated, but method was validated |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][2][3] | 0.5 ng/mL[4] |
| Matrix Effect Compensation | High (due to co-elution and identical ionization) | Moderate to High (dependent on structural similarity) |
Note: The data for the stable isotope-labeled internal standard method is based on the validated UHPLC-MS/MS method by Sørensen et al. (2021). The data for the sildenafil internal standard method is from the LC-MS/MS method validated by Kim et al. (2023).
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison. Below are the summarized experimental protocols from the referenced studies.
Method Using a Stable Isotope-Labeled Internal Standard (e.g., this compound)
This protocol is based on the UHPLC-MS/MS method for the quantification of camostat and its metabolites.
-
Sample Preparation:
-
Collect blood samples in tubes containing an esterase inhibitor (e.g., diisopropylfluorophosphate or paraoxon) to prevent ex vivo degradation of camostat to FOY-251.
-
Centrifuge to obtain plasma.
-
To a plasma aliquot, add the stable isotope-labeled internal standard solution.
-
Perform protein precipitation with an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with a suitable reversed-phase column.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode.
-
Quantification: Monitor the specific precursor-to-product ion transitions for both FOY-251 and its deuterated internal standard.
-
Method Using Sildenafil as a Non-Deuterated Internal Standard
This protocol is based on the LC-MS/MS method for the quantification of GBPA (FOY-251) in human plasma.[4]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of sildenafil internal standard solution (1000 ng/mL).[4]
-
Add 700 µL of methanol (B129727) containing 0.05% formic acid.[4]
-
Vortex for 20 minutes.[4]
-
Centrifuge at 13,500 rpm for 5 minutes.[4]
-
Transfer 140 µL of the supernatant and add 60 µL of 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid.[4]
-
Inject the final solution into the LC-MS/MS system.[4]
-
-
LC-MS/MS Analysis:
-
Chromatography: Liquid chromatography with a C18 column.[4]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.[4]
-
MRM Transitions: [4]
-
GBPA: m/z 314.2 → 145.1
-
Sildenafil (IS): m/z 475.1 → 283.0
-
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate (0.1% formic acid) and methanol (45:55, v/v).[4]
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bioanalytical workflow for FOY-251 quantification.
References
Comparative Guide to the Reproducibility of Serine Protease Inhibition Experiments: FOY-251 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FOY-251, the active metabolite of Camostat mesylate, and its alternatives as serine protease inhibitors. A special focus is placed on the context of experimental reproducibility, with a discussion on the potential implications of using a deuterated form, FOY 251-d4.
Executive Summary
FOY-251 is a potent inhibitor of several serine proteases, most notably the Transmembrane Protease, Serine 2 (TMPRSS2), a key host factor for the entry of various viruses, including SARS-CoV-2. The reproducibility of experiments involving FOY-251 is contingent on well-defined protocols and a thorough understanding of its metabolic stability. While specific experimental data for this compound is not publicly available, the principles of kinetic isotope effects suggest that deuteration could lead to increased metabolic stability and a longer half-life, potentially enhancing experimental consistency. This guide offers a framework for comparing FOY-251 with other common serine protease inhibitors, provides detailed experimental protocols for assessing their activity, and visualizes the underlying biological pathways and workflows.
Introduction to this compound and the Role of Deuteration
FOY-251 is the biologically active metabolite of Camostat mesylate, a drug used in the treatment of chronic pancreatitis and postoperative reflux esophagitis.[1] Its mechanism of action involves the inhibition of serine proteases.[1]
This compound is a deuterated isotopologue of FOY-251. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. The replacement of hydrogen with deuterium at specific metabolic sites in a molecule can slow down its breakdown by metabolic enzymes. This phenomenon, known as the kinetic isotope effect, can lead to a longer biological half-life and more stable plasma concentrations of the active compound.[2][3]
Note on Data Availability: As of the compilation of this guide, there is a lack of publicly available scientific literature and experimental data specifically detailing the synthesis, pharmacokinetic profile, and direct comparative performance of this compound against its non-deuterated counterpart, FOY-251. The potential advantages discussed are based on the established principles of drug deuteration.
Comparative Analysis of Serine Protease Inhibitors
The following table summarizes the in vitro inhibitory activity of FOY-251 and its parent compound, Camostat mesylate, against the key serine protease TMPRSS2, alongside other commonly used serine protease inhibitors.
| Compound | Target Protease | IC50 (nM) | Reference(s) |
| FOY-251 | TMPRSS2 | 33.3 | [4] |
| Camostat mesylate | TMPRSS2 | 6.2 | [5] |
| Nafamostat mesylate | TMPRSS2 | ~1 | [6] |
| Gabexate mesylate | TMPRSS2 | 130 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including substrate concentration and enzyme source. The data presented here are for comparative purposes.
Experimental Protocols
Reproducibility in scientific experiments is paramount. The following are detailed methodologies for key experiments to assess and compare the inhibitory activity of serine protease inhibitors like FOY-251 and its alternatives.
In Vitro TMPRSS2 Inhibition Assay (Fluorogenic)
This assay quantifies the inhibitory activity of a test compound against recombinant TMPRSS2 enzyme by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human TMPRSS2 protein
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20
-
Test compounds (FOY-251, this compound, alternatives) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the microplate. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Add a solution of recombinant TMPRSS2 in assay buffer to each well. The final enzyme concentration should be in the low nanomolar range and determined empirically for optimal signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over a set period (e.g., 30-60 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear phase of the fluorescence increase over time.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Cell-Based Viral Entry Assay
This assay assesses the ability of an inhibitor to block virus entry into host cells that express TMPRSS2.
Materials:
-
Host cell line expressing TMPRSS2 (e.g., Calu-3 cells)
-
Pseudotyped viral particles carrying a reporter gene (e.g., luciferase or GFP) and a viral envelope protein that is processed by TMPRSS2 (e.g., SARS-CoV-2 Spike protein)
-
Cell culture medium and supplements
-
Test compounds
-
Reagents for detecting the reporter gene product (e.g., luciferase assay substrate)
-
Luminometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Viral Infection: Add the pseudotyped viral particles to the wells.
-
Incubation: Incubate the plate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
Reporter Gene Assay:
-
For luciferase reporter: Lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
For GFP reporter: Visualize and quantify the GFP-positive cells using a fluorescence microscope or flow cytometer.
-
-
Data Analysis:
-
Normalize the reporter signal to the control wells (no inhibitor).
-
Plot the percentage of inhibition of viral entry against the logarithm of the inhibitor concentration.
-
Determine the EC50 (half-maximal effective concentration) value for each compound.
-
Visualizing Pathways and Workflows
Signaling Pathway of TMPRSS2-Mediated Viral Entry
The following diagram illustrates the role of TMPRSS2 in viral entry and the point of inhibition by compounds like FOY-251.
Caption: TMPRSS2-mediated viral entry and its inhibition by FOY-251.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
This diagram outlines the key steps in determining the IC50 value of a test compound.
Caption: Workflow for IC50 determination of a TMPRSS2 inhibitor.
Metabolic Pathway of Camostat Mesylate
This diagram shows the conversion of the prodrug Camostat mesylate to its active metabolite FOY-251 and subsequent inactivation.
Caption: Metabolic pathway of Camostat mesylate to FOY-251.
Conclusion
The reproducibility of experiments with serine protease inhibitors like FOY-251 is achievable with meticulous adherence to standardized protocols. The potential use of its deuterated form, this compound, offers a promising avenue for enhancing experimental consistency by improving metabolic stability, although direct comparative data is currently lacking. The provided experimental designs and comparative data for existing inhibitors offer a robust framework for researchers to evaluate these compounds and contribute to the development of novel therapeutics. Further studies are warranted to characterize the specific properties of this compound and empirically validate the projected benefits of deuteration.
References
In Vivo Efficacy Showdown: Camostat Mesylate vs. Its Active Metabolite GBPA (FOY-251)
A Comparative Guide for Researchers and Drug Development Professionals
Camostat (B1201512) mesylate, a serine protease inhibitor, has garnered significant attention for its therapeutic potential in various diseases, including chronic pancreatitis and more recently, COVID-19. Upon oral administration, Camostat mesylate is rapidly and extensively converted into its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), also known as FOY-251. This rapid conversion is a critical factor in understanding its in vivo efficacy, as the pharmacological effects observed are predominantly mediated by GBPA. This guide provides a comprehensive comparison of Camostat mesylate and GBPA, supported by experimental data, to elucidate their respective roles in therapeutic applications.
Pharmacokinetic Profile: The Prodrug-Metabolite Relationship
In vivo studies have consistently demonstrated that after oral administration, Camostat mesylate is quickly hydrolyzed by esterases in the gut, liver, and blood, leading to high circulating levels of GBPA, while Camostat mesylate itself is often undetectable in plasma.[1][2] This pharmacokinetic profile establishes Camostat mesylate as a prodrug, with GBPA being the primary active agent responsible for its systemic effects.
Quantitative Data Summary
The following table summarizes the key quantitative data comparing the inhibitory activities of Camostat mesylate and its metabolite GBPA. It's important to note that while in vitro studies can assess the direct activity of both compounds, in vivo efficacy of Camostat mesylate is a reflection of GBPA's activity.
| Parameter | Camostat Mesylate | GBPA (FOY-251) | Disease Context | Study Type | Source |
| TMPRSS2 Inhibition (IC₅₀) | ~4.3 nM | ~178 nM | COVID-19 | In vitro (biochemical assay) | [3] |
| Antiviral Activity (EC₅₀) | Similar to GBPA | ~178 nM | COVID-19 | In vitro (Calu-3 lung cells) | [3][4] |
| Pancreatic Fibrosis Inhibition | Effective | Not directly tested in vivo, but presumed active | Chronic Pancreatitis | In vivo (rat model) | [5] |
Note: The similar antiviral activity despite differences in direct TMPRSS2 inhibition is attributed to the rapid and efficient conversion of Camostat to GBPA in experimental conditions containing serum.[6]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: TMPRSS2-mediated viral entry pathway and inhibition by Camostat/GBPA.
Caption: In vivo experimental workflow for comparing Camostat and GBPA.
Experimental Protocols
Below are summaries of methodologies for key experiments cited in the literature.
In Vivo Model of Chronic Pancreatitis
-
Animal Model: Male Lewis rats are often used.[5]
-
Induction of Pancreatitis: Chronic pancreatitis can be induced by a single intraperitoneal injection of dibutyltin (B87310) dichloride (DBTC) at a dose of 7 mg/kg.[5]
-
Treatment Groups:
-
Control group: Fed a standard diet.
-
Camostat mesylate group: Fed a special diet containing Camostat mesylate (e.g., 1 mg/g of chow) starting from day 7 post-induction.[5]
-
-
Assessment of Efficacy:
-
Histological Analysis: Pancreatic tissue is collected at various time points (e.g., days 7, 14, and 28) and examined for the severity of pancreatitis and fibrosis.[5]
-
Enzymological Analysis: Blood samples are collected to measure the levels of pancreatic enzymes such as amylase and lipase.
-
Immunohistochemistry: To assess the expression of inflammatory markers.
-
In Vitro Antiviral Assay for SARS-CoV-2
-
Cell Line: Calu-3 human lung epithelial cells are commonly used as they express endogenous TMPRSS2.[3]
-
Virus: Authentic SARS-CoV-2 is used to infect the cells.
-
Inhibitors: Camostat mesylate and GBPA are dissolved in an appropriate solvent (e.g., DMSO) and added to the cell culture medium at various concentrations.
-
Experimental Procedure:
-
Calu-3 cells are seeded in multi-well plates and grown to confluence.
-
The cells are pre-incubated with different concentrations of the inhibitors for a set period (e.g., 2 hours).
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 24-48 hours), the viral load in the supernatant is quantified using methods like RT-qPCR or plaque assays.
-
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated to determine the potency of the inhibitors in reducing viral replication.
Concluding Remarks
The available evidence strongly indicates that the in vivo efficacy of orally administered Camostat mesylate is attributable to its active metabolite, GBPA. While in vitro studies show that Camostat mesylate can be a more potent direct inhibitor of certain proteases like TMPRSS2, its rapid and extensive conversion to GBPA in vivo makes GBPA the primary driver of the therapeutic effects. For researchers and drug development professionals, this highlights the importance of considering the pharmacokinetic and metabolic profiles of prodrugs in the design and interpretation of both preclinical and clinical studies. Future in vivo studies directly comparing the administration of Camostat mesylate and GBPA would be valuable to further delineate their respective contributions to the observed therapeutic outcomes, although the rapid metabolism of Camostat presents a significant experimental challenge.
References
- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Camostat mesilate attenuates pancreatic fibrosis via inhibition of monocytes and pancreatic stellate cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking FOY 251-d4 Performance in Different Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of FOY 251-d4, a deuterated internal standard for the active metabolite of Camostat (B1201512) mesylate, in various mass spectrometry platforms. The information is intended to assist researchers in selecting the appropriate instrumentation and methodology for the quantitative analysis of FOY-251 (also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid or GBPA) in biological matrices.
FOY-251 is the pharmacologically active metabolite of Camostat mesylate, a serine protease inhibitor investigated for various therapeutic applications, including its potential role in inhibiting viral entry into host cells. Accurate quantification of FOY-251 is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for correcting for matrix effects and variability during sample preparation and analysis in liquid chromatography-mass spectrometry (LC-MS) assays.
While triple quadrupole mass spectrometers are the traditional workhorses for targeted quantification, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems are increasingly being recognized for their quantitative capabilities. This guide will present validated performance data from a triple quadrupole mass spectrometer and provide a qualitative comparison with Q-TOF and Orbitrap systems.
Quantitative Performance of FOY-251 Analysis using a Triple Quadrupole Mass Spectrometer
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been established for the simultaneous quantification of Camostat, FOY-251 (GBPA), and its metabolite 4-guanidinobenzoic acid (GBA) in human plasma. This method, utilizing a triple quadrupole mass spectrometer, demonstrates high sensitivity, precision, and accuracy, making it suitable for clinical research and bioanalytical applications. The key performance characteristics for FOY-251 (GBPA) are summarized in the table below.
| Performance Metric | Result |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Linearity Range | 0.1 - 800 ng/mL |
| Intra-laboratory Precision (RSD) | ≤ 8% |
| Trueness (Bias) | Within ±3% |
| Mean Extraction Recovery | > 90% |
Data sourced from Sørensen et al. (2021).[1][2][3]
Comparative Overview of Mass Spectrometry Platforms
The choice of a mass spectrometer for quantitative analysis depends on the specific requirements of the assay, including sensitivity, selectivity, and the need for qualitative information.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Untargeted Analysis, Qualitative Analysis | Targeted & Untargeted Analysis, High-Resolution Accurate Mass (HRAM) Analysis |
| Operating Principle | Selected Reaction Monitoring (SRM) | High-Resolution Full Scan & MS/MS | High-Resolution Accurate Mass Full Scan & MS/MS |
| Selectivity | High (based on precursor/product ion transitions) | Very High (based on accurate mass) | Excellent (based on very high resolution and accurate mass) |
| Sensitivity | Excellent for targeted analytes | Good to Excellent | Good to Excellent |
| Quantitative Performance for FOY-251 | Proven high sensitivity and reproducibility (as detailed above). | Expected to provide high selectivity and good sensitivity, beneficial for complex matrices. | Capable of high sensitivity and selectivity, with the advantage of retrospective data analysis. |
| Qualitative Capability | Limited | Excellent for unknown identification | Excellent for structural elucidation |
Experimental Protocols
A detailed methodology for the quantification of FOY-251 using a validated UHPLC-MS/MS method with a triple quadrupole mass spectrometer is provided below. This protocol is based on the work of Sørensen et al. (2021).[1][2][3]
1. Sample Preparation
-
Objective: To extract FOY-251 from human plasma and prepare it for LC-MS/MS analysis.
-
Procedure:
-
Spike plasma samples with the internal standard solution (containing this compound).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the UHPLC-MS/MS system.
-
2. UHPLC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18) for the separation of small molecules.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) with formic acid.
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Specific precursor-to-product ion transitions for FOY-251 and this compound are monitored. These transitions are optimized for maximum sensitivity and specificity.
-
Source Parameters: Optimized source temperature, gas flows, and voltages to ensure efficient ionization and ion transmission.
-
3. Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte (FOY-251) to the internal standard (this compound) against the known concentrations of the calibration standards.
-
Quantification: The concentration of FOY-251 in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Caption: Experimental workflow for the quantification of FOY-251.
Caption: Mechanism of action of FOY-251.
References
- 1. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. Determination of camostat and its metabolites in human plasma - Preservation of samples and quantification by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of FOY-251 Activity in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the activity of FOY-251, the active metabolite of Camostat mesylate, across various cell lines. FOY-251 is a serine protease inhibitor, with a primary target of Transmembrane Protease, Serine 2 (TMPRSS2), a key enzyme in the entry of certain viruses, including SARS-CoV-2, and a factor in the progression of some cancers. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Quantitative Analysis of FOY-251 Activity
The inhibitory activity of FOY-251 has been evaluated in several contexts, primarily focusing on its antiviral and enzymatic inhibition properties. The following table summarizes the available quantitative data on the efficacy of FOY-251 in different experimental setups.
| Cell Line/System | Assay Type | Metric | Value (nM) | Reference |
| Recombinant Human TMPRSS2 | Biochemical Assay | IC50 | 33.3 | [1][2] |
| Calu-3 (Human Lung Adenocarcinoma) | SARS-CoV-2 Pseudotype Entry Assay | EC50 | 178 | [3][4] |
Note: The available data for FOY-251 is predominantly centered on its antiviral activity in the context of SARS-CoV-2 in the Calu-3 cell line and its direct enzymatic inhibition of TMPRSS2. Further research is required to establish a broader comparative profile across a wider range of cell lines, including various cancer and other respiratory cell lines where TMPRSS2 activity is relevant.
Mechanism of Action: Inhibition of TMPRSS2
FOY-251 functions as a competitive inhibitor of serine proteases, with a high affinity for TMPRSS2. In the context of viral entry, TMPRSS2 is responsible for cleaving and activating the spike protein of certain viruses, a crucial step for viral fusion with the host cell membrane. By binding to the active site of TMPRSS2, FOY-251 blocks this cleavage event, thereby preventing viral entry.[3][4][5] Camostat mesylate, the prodrug, is rapidly converted to FOY-251 in the body.[3][6]
Caption: Mechanism of FOY-251 action in preventing viral entry.
Experimental Protocols
TMPRSS2 Enzymatic Inhibition Assay
This protocol outlines a fluorogenic biochemical assay to determine the in vitro inhibitory activity of FOY-251 against recombinant human TMPRSS2.
Materials:
-
Recombinant Human TMPRSS2
-
Fluorogenic substrate: Boc-Gln-Ala-Arg-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl
-
FOY-251 (or other test inhibitors)
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of FOY-251 in the assay buffer.
-
Add a fixed volume of the FOY-251 dilutions to the wells of the 384-well plate.
-
Add a fixed concentration of the fluorogenic substrate, Boc-Gln-Ala-Arg-AMC, to each well.
-
Initiate the enzymatic reaction by adding a fixed concentration of recombinant human TMPRSS2 to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percent inhibition for each FOY-251 concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
Pseudovirus Entry Assay
This protocol describes a cell-based assay to evaluate the efficacy of FOY-251 in inhibiting viral entry mediated by the spike protein, often using a lentiviral or VSV-based pseudovirus system.
Materials:
-
Target cells expressing ACE2 and TMPRSS2 (e.g., Calu-3)
-
Pseudovirus particles carrying a reporter gene (e.g., luciferase or GFP) and decorated with the viral spike protein.
-
Cell culture medium and supplements.
-
FOY-251 (or other test inhibitors)
-
96-well cell culture plates.
-
Luminometer or fluorescence microscope for signal detection.
-
Cell viability reagent (e.g., CellTiter-Glo).
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of FOY-251 in cell culture medium.
-
Pre-incubate the cells with the FOY-251 dilutions for a specified time (e.g., 1-2 hours).
-
Infect the cells with the pseudovirus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Measure the reporter gene signal (luciferase activity or GFP fluorescence).
-
In a parallel plate, assess cell viability using a reagent like CellTiter-Glo to control for cytotoxic effects of the inhibitor.
-
Calculate the percent inhibition of viral entry for each FOY-251 concentration relative to a no-inhibitor control.
-
Determine the EC50 value by fitting the dose-response curve.
Caption: Workflow for the pseudovirus entry assay.
References
- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for FOY 251-d4: A Guide for Laboratory Professionals
For Immediate Implementation: The following provides essential safety and logistical information for the proper disposal of FOY 251-d4, a deuterated active metabolite of Camostat mesylate. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.
Based on the safety data for the parent compound, Camostat mesylate, this compound should be handled as a hazardous substance. It is classified as a skin and eye irritant, may cause respiratory irritation, and is very toxic to aquatic life.[1][2][3] Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the solid compound outside of a fume hood or if aerosolization is possible, a dust mask or respirator is recommended.[3][4]
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to ensure safe handling and disposal. Do not mix different waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
Waste Stream Management
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Solid Waste | Unused or expired this compound powder, contaminated weigh boats, and paper towels used for minor spills. | Labeled, sealed, and leak-proof plastic container. | Collect in a designated hazardous solid waste container. Do not dispose of in regular trash. Arrange for pickup by your institution's EHS department. |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound. | Labeled, sealed, and leak-proof carboy (plastic is preferred). | Collect in a designated hazardous aqueous waste container. The pH should be between 5.5 and 10.5 unless otherwise specified by your EHS department. Do not pour down the drain. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, DMF). | Labeled, sealed, and leak-proof solvent-resistant carboy (e.g., HDPE). | Collect in a designated hazardous organic solvent waste container. Do not mix with aqueous or other incompatible waste streams. Arrange for pickup by EHS. |
| Contaminated Sharps | Needles, syringes, and broken glassware contaminated with this compound. | Puncture-resistant, labeled sharps container. | Place directly into the sharps container immediately after use. Do not overfill. Seal and arrange for pickup by EHS. |
| Contaminated Labware | Glassware (e.g., flasks, beakers) and plasticware (e.g., pipette tips) contaminated with this compound. | Labeled, leak-proof container or bag for solid waste. | Heavily contaminated items should be treated as solid waste. Lightly contaminated glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid waste before cleaning. |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Experimental Protocols Referenced
The disposal procedures outlined above are based on standard laboratory chemical waste management guidelines and the hazard profile of Camostat mesylate, the parent compound of this compound.[1][2][3][4] The deuterated nature of this compound does not alter its chemical hazardous waste classification, as deuterium (B1214612) is a stable, non-radioactive isotope.
Key Experimental Protocol:
-
Waste Collection and Storage: All waste streams must be collected in separate, compatible, and clearly labeled containers.[1][2] These containers should be kept closed except when adding waste and stored in a designated Satellite Accumulation Area within the laboratory.[1][4] This area must be under the control of the laboratory personnel.
Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spill from spreading using absorbent materials.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Clean-up: For small powder spills, carefully sweep or vacuum the material into a hazardous waste container.[3] For liquid spills, use an inert absorbent material, and collect it into a sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS department.
For further information, always refer to your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Personal protective equipment for handling FOY 251-d4
Essential Safety and Handling Guide for FOY 251-d4
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of this compound.
Camostat mesylate is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] It is also very toxic to aquatic life.[1][4] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential to ensure laboratory safety.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended personal protective equipment for various laboratory activities involving this compound.
| Activity | Minimum PPE Requirements | Enhanced Precautions (for higher concentrations or larger quantities) |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat - Safety Glasses with Side Shields | - Chemical Splash Goggles - Face Shield - Respiratory Protection (N95 or higher, in a ventilated enclosure) |
| Solution Preparation (Dissolving) | - Disposable Nitrile Gloves (double-gloving recommended) - Lab Coat - Chemical Splash Goggles | - Face Shield - Work in a chemical fume hood |
| Cell Culture/In Vitro Assays | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses | - Work within a biological safety cabinet (BSC) |
| Waste Disposal | - Disposable Nitrile Gloves - Lab Coat - Safety Glasses | - Chemical Resistant Apron - Face Shield |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation of Work Area:
-
Ensure the work area (preferably a chemical fume hood or a designated, well-ventilated area) is clean and free of clutter.
-
Don all required PPE as outlined in the table above for "Solution Preparation".
-
-
Weighing of this compound:
-
Tare the analytical balance with a clean weigh boat.
-
Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound to an appropriately sized microcentrifuge tube or vial.
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube to achieve a 10 mM concentration.
-
Cap the tube securely.
-
-
Mixing:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required for some compounds but should be tested for stability first.
-
-
Storage and Labeling:
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a tightly sealed container.
-
Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol).
-
Dispose of all contaminated materials (weigh boat, pipette tips, gloves) in the designated hazardous chemical waste container.[6]
-
Visualizing Safety and Scientific Pathways
To further clarify procedural and conceptual information, the following diagrams are provided.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Inhibition of TMPRSS2-mediated viral entry by FOY-251.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
